BP Fluor 350 picolyl azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H21N7O7S |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
7-amino-3-[2-[[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |
Clave InChI |
SFMHKGGENQWXLO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BP Fluor 350 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 350 picolyl azide (B81097) is a blue-fluorescent probe that serves as a critical tool for the precise labeling of biomolecules.[1][2][3][4][5][6] This reagent is particularly valuable in the fields of chemical biology, drug discovery, and proteomics for the detection and visualization of alkyne-modified proteins, nucleic acids, and other cellular components. Its core structure is based on a coumarin (B35378) dye, which imparts favorable photophysical properties.[7] BP Fluor 350 is spectrally equivalent to Alexa Fluor 350, offering a robust and reliable fluorescent signal for a variety of applications.[3][8] The defining feature of this molecule is the incorporation of a picolyl azide moiety, which significantly enhances the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the use of lower copper concentrations, which is highly advantageous for cellular studies where copper toxicity is a concern.[9][10]
Core Chemical and Physical Properties
The fundamental characteristics of BP Fluor 350 picolyl azide are summarized below, providing a comprehensive overview of its key attributes.
| Property | Value | Reference(s) |
| Molecular Formula | C21H21N7O7S | [4] |
| Molecular Weight | 515.5 g/mol | [4][5] |
| Appearance | Grey to yellow solid | [9] |
| Solubility | Water, DMSO, DMF | [4][9] |
| Storage Conditions | -20°C, desiccated | [4][9] |
Spectroscopic Profile
The spectroscopic properties of a fluorophore are paramount for its application in fluorescence-based assays. This compound exhibits an excitation maximum in the ultraviolet range and emits in the blue region of the visible spectrum.
| Spectroscopic Property | Value | Reference(s) |
| Excitation Maximum (λex) | 346 nm | [4] |
| Emission Maximum (λem) | 445 nm | [4] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [4][9] |
| Quantum Yield (Φ) | ~0.24* | [11] |
| Spectrally Similar Dyes | Alexa Fluor® 350, CF® 350, DyLight 350, AMCA | [9] |
*Note: The quantum yield is reported for Alexa Fluor 350, which is spectrally and structurally equivalent to the BP Fluor 350 dye.[3][8]
Chemical Reactivity and Applications
This compound is a versatile tool for bioconjugation, primarily through "click chemistry" reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common application, where the azide group of this compound reacts with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The picolyl group enhances this reaction by chelating copper ions, thereby increasing the effective concentration of the catalyst at the reaction site.[9][10] This leads to faster reaction kinetics and allows for a significant reduction in the required copper concentration, which is crucial for maintaining cell viability in live-cell imaging experiments.[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound can also react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO), in a copper-free click chemistry reaction.[4][5][6] This is particularly useful for applications where the presence of copper is completely undesirable.
Experimental Protocols
General Protocol for Labeling Alkyne-Modified Proteins in Fixed Cells
This protocol provides a general workflow for the fluorescent labeling of proteins that have been metabolically or enzymatically modified to contain an alkyne group.
Materials:
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate (B8700270) or THPTA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Cells cultured on coverslips with alkyne-modified proteins
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Preparation of Click Chemistry Reaction Cocktail:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
For a 1 mL reaction cocktail, combine the following in order:
-
974 µL of PBS
-
10 µL of 10 mM this compound stock solution (final concentration: 100 µM)
-
10 µL of 100 mM CuSO4 stock solution (final concentration: 1 mM)
-
6 µL of 500 mM sodium ascorbate stock solution (final concentration: 3 mM)
-
-
Vortex the solution briefly to mix.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells.
-
Add the click chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 1% BSA.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with excitation and emission filters suitable for BP Fluor 350 (e.g., DAPI filter set).
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling alkyne-modified proteins in cells.
Conceptual Signaling Pathway Visualization
While specific signaling pathways elucidated using this compound are not extensively documented in the literature, a common application of such fluorescent probes is in the study of G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a generalized GPCR signaling cascade that could be investigated using fluorescently labeled components.
Caption: A conceptual GPCR signaling cascade.
Conclusion
This compound is a high-performance fluorescent probe that offers significant advantages for the labeling and visualization of biomolecules. Its enhanced reactivity in copper-catalyzed click chemistry, combined with its favorable spectroscopic properties, makes it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The ability to perform robust labeling under biocompatible conditions opens up new avenues for studying complex biological processes in living systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 4. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 7. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 8. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
The Inner Workings of BP Fluor 350 Picolyl Azide: A Technical Guide to Chelation-Assisted Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of BP Fluor 350 picolyl azide (B81097), a key reagent in the field of bioconjugation and cellular imaging. By delving into the principles of copper-chelation-assisted click chemistry, this document provides a comprehensive resource for professionals seeking to leverage this technology for sensitive and efficient biomolecular labeling.
Core Mechanism: The Picolyl Advantage in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
BP Fluor 350 picolyl azide is a fluorescent probe that participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." What sets this molecule apart is the integrated picolyl moiety, which acts as a copper-chelating agent.[1][2][3] This structural feature is the key to its enhanced reactivity and biocompatibility.
The mechanism hinges on the ability of the picolyl group to locally concentrate copper(I) ions at the site of the azide.[1][2] In a standard CuAAC reaction, a significant concentration of copper catalyst is often required to achieve a reasonable reaction rate. However, high concentrations of copper can be toxic to living cells, limiting the application of conventional click chemistry in biological systems.
The picolyl group in this compound overcomes this limitation by forming a complex with the copper(I) catalyst. This chelation event brings the catalytic metal in close proximity to the azide functional group, effectively increasing the local concentration of the catalyst. This, in turn, accelerates the rate-limiting step of the cycloaddition reaction with an alkyne-modified target molecule. The result is a significantly faster and more efficient reaction, even at substantially lower and more biocompatible copper concentrations.[1][2] In fact, the use of picolyl azides can allow for a tenfold reduction in the required copper catalyst concentration without compromising labeling efficiency.[1][2]
This chelation-assisted mechanism leads to a substantial increase in the sensitivity of detection, with reports of up to a 40-fold increase in signal intensity compared to conventional azides.[1][2] Beyond CuAAC, this compound can also react with strained cyclooctynes via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offering a versatile tool for various bioconjugation strategies.[4][5][6][7]
Quantitative Data Summary
The enhanced performance of this compound and similar picolyl azide-containing probes has been quantified in several studies. The following tables summarize key performance metrics.
| Property | Value | Reference |
| Excitation Maximum (nm) | 346 | [8] |
| Emission Maximum (nm) | 445 | [8] |
| Extinction Coefficient (cm⁻¹M⁻¹) | 19,000 | [2][8] |
| Molecular Weight ( g/mol ) | 515.12 | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Table 1: Spectroscopic and Physical Properties of this compound. |
| Comparison Metric | Picolyl Azide | Conventional Azide | Fold Improvement | Reference |
| Signal Intensity | High | Low | Up to 40x | [1][2] |
| Required Copper Catalyst Concentration | Low | High | ~10x reduction | [1][2] |
| Reaction Rate | Fast | Slow | Significantly faster | [9] |
| Signal-to-Noise Ratio (Cellular Imaging) | 1.8 - 2.7x higher | Lower | - | [9] |
| Table 2: Performance Comparison of Picolyl Azide vs. Conventional Azide in CuAAC. |
Experimental Protocols
The following are detailed methodologies for key experiments involving picolyl azides, adapted from published research.
General Protocol for Live Cell Labeling with Picolyl Azide
This protocol is a generalized procedure for labeling alkyne-modified biomolecules on the surface of live mammalian cells with a picolyl azide-fluorophore conjugate.
Materials:
-
HEK293T cells cultured on coverslips
-
Picolyl azide-fluorophore conjugate (e.g., this compound)
-
Alkyne-modified labeling reagent
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10-50 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50-250 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
Procedure:
-
Cell Preparation: Culture HEK293T cells expressing the alkyne-modified protein of interest on coverslips for 24 hours.
-
Labeling Reaction:
-
Wash the cells with PBS.
-
Prepare the labeling solution by mixing the following in order:
-
Picolyl azide-fluorophore conjugate (final concentration ~5 µM)
-
CuSO₄ (final concentration 10–50 µM)
-
THPTA (final concentration 50–250 µM)
-
Sodium ascorbate (final concentration 2.5 mM)
-
-
Add the labeling solution to the cells and incubate for 10 minutes at room temperature.
-
-
Cell Lysis and Analysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or western blot.
-
Adapted from Meineke et al., 2021.[10]
Protocol for Fixed Cell Imaging of Alkyne-Labeled Lipids
This protocol describes the detection of metabolically incorporated alkyne-lipids in fixed cells using a picolyl azide reporter.
Materials:
-
Cells grown on glass coverslips
-
Alkyne-labeled lipid (e.g., 10 µM alkyne-oleate)
-
Fixation solution (e.g., 3.7% formalin in PBS)
-
Click reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
-
Picolyl azide-fluorophore conjugate (e.g., 10 µM)
-
Copper(I) tetra(acetonitrile) hexafluorophosphate (B91526) (CuTFB) or CuSO₄/reducing agent
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Metabolic Labeling: Incubate cells with medium containing the alkyne-labeled lipid for 16 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 3.7% formalin in PBS for at least 16 hours.
-
Wash cells twice with PBS.
-
-
Click Labeling:
-
Wash cells with click buffer.
-
Prepare the click reaction cocktail containing the picolyl azide-fluorophore and the copper catalyst in click buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at 43°C.
-
-
Staining and Mounting:
-
Wash cells with PBS.
-
Stain nuclei with DAPI.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the fluorophore and DAPI.
Adapted from Gaebler et al., 2016.[11]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Chelation-assisted CuAAC mechanism of this compound.
Caption: A typical experimental workflow for cellular imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 350 Picolyl Azide: A Technical Guide to a High-Efficiency Bioorthogonal Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spectroscopic properties, applications, and experimental protocols for BP Fluor 350 picolyl azide (B81097), a blue-fluorescent probe designed for highly efficient bioorthogonal labeling and detection. Its unique picolyl azide moiety enhances the kinetics of copper-catalyzed click chemistry, making it an invaluable tool for researchers in cell biology, chemical biology, and drug development.
Core Properties and Spectroscopic Data
BP Fluor 350 picolyl azide is a water-soluble and moderately photostable fluorescent dye.[1] It is optimally excited by the 350 nm laser line, producing a bright blue fluorescence.[1] The key quantitative properties of this probe are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 346 nm | [2] |
| Emission Maximum (λem) | 445 nm | [2] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [3] |
| Molecular Weight | 515.5 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [3] |
The Picolyl Azide Advantage: Enhanced Click Chemistry
This compound participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-modified fluorophore and an alkyne-tagged biomolecule of interest.
What sets this probe apart is the picolyl moiety, which contains a copper-chelating motif.[3] This structural feature increases the effective concentration of the copper catalyst at the reaction site, leading to a significant acceleration of the click reaction.[3] This enhancement allows for the use of lower copper concentrations, which is crucial for minimizing cytotoxicity in live-cell imaging and other sensitive biological applications.[3] The use of picolyl azides can lead to up to a 40-fold increase in signal intensity compared to conventional azides.[3]
Below is a diagram illustrating the copper-catalyzed click chemistry reaction.
Caption: CuAAC reaction of this compound.
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are based on established procedures for similar picolyl azide fluorophores and should be optimized for specific experimental systems.
Fluorescence Microscopy: Labeling of Alkyne-Tagged Biomolecules in Fixed Cells
This protocol outlines the steps for visualizing alkyne-modified proteins, nucleic acids, or lipids in fixed cells using this compound.
1. Cell Culture and Alkyne Labeling:
-
Culture cells of interest on coverslips or in imaging-compatible plates.
-
Introduce the alkyne-modified metabolic precursor (e.g., an amino acid, nucleoside, or fatty acid analog) to the culture medium at a predetermined concentration and incubate for a period sufficient for incorporation into the biomolecules of interest.
2. Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
3. Click Reaction:
-
Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction volume:
-
435 µL of PBS
-
10 µL of a 50X stock solution of copper (II) sulfate (B86663) (CuSO₄)
-
50 µL of a 10X stock solution of a copper protectant (e.g., a tris-triazole ligand like THPTA)
-
5 µL of a 100X stock solution of this compound (e.g., 500 µM in DMSO)
-
-
Add the reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Counterstaining and Mounting (Optional):
-
If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
5. Imaging:
-
Visualize the labeled cells using a fluorescence microscope equipped with a UV light source and filters appropriate for the excitation and emission maxima of BP Fluor 350 (Ex: ~346 nm, Em: ~445 nm).
The following diagram outlines the experimental workflow for fluorescence microscopy.
Caption: Workflow for fluorescence microscopy labeling.
Flow Cytometry: Quantifying Labeled Cell Populations
This protocol provides a framework for using this compound to quantify the incorporation of alkyne-modified precursors in a cell population via flow cytometry.
1. Cell Preparation and Alkyne Labeling:
-
Culture cells in suspension or harvest adherent cells.
-
Incubate the cells with the alkyne-modified metabolic precursor as described for microscopy.
2. Fixation and Permeabilization:
-
Wash the cells with 1% Bovine Serum Albumin (BSA) in PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
Permeabilize the cells with a saponin-based permeabilization buffer for 15 minutes.
3. Click Reaction:
-
Prepare the Click-iT® reaction cocktail as described for microscopy.
-
Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 1% BSA in PBS.
4. Antibody Staining (Optional):
-
If performing co-staining for surface or intracellular markers, incubate the cells with fluorescently labeled antibodies according to the manufacturer's protocol.
5. Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., 1% BSA in PBS).
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation and a filter set appropriate for detecting the emission of BP Fluor 350 (e.g., a 450/50 nm bandpass filter).[4]
The diagram below illustrates the workflow for flow cytometry analysis.
Caption: Workflow for flow cytometry labeling and analysis.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its enhanced reaction kinetics, coupled with its favorable spectroscopic properties, make it an excellent choice for a wide range of applications in cellular imaging and analysis. The provided protocols offer a solid foundation for researchers to incorporate this high-efficiency probe into their experimental workflows, enabling more sensitive and robust detection of alkyne-tagged molecules. As with any experimental procedure, optimization of reagent concentrations and incubation times is recommended to achieve the best results for your specific system.
References
An In-depth Technical Guide to BP Fluor 350 Picolyl Azide: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of BP Fluor 350 picolyl azide (B81097), a blue-fluorescent probe essential for copper-catalyzed click chemistry (CuAAC) applications. The information herein is compiled to assist researchers in the effective handling, storage, and application of this reagent in complex biological systems.
Introduction to BP Fluor 350 Picolyl Azide
This compound is a fluorescent probe featuring a coumarin-based dye, BP Fluor 350, and a picolyl azide reactive group. The BP Fluor 350 fluorophore is characterized by its blue fluorescence, with an excitation maximum around 346 nm and an emission maximum at approximately 445 nm.[1][2] It is described as a moderately photostable dye, suitable for imaging high-abundance targets.[3]
The key feature of this molecule is the picolyl azide group. The nitrogen atom on the pyridine (B92270) ring acts as a copper-chelating moiety. This internal chelation increases the effective concentration of the Cu(I) catalyst at the site of the reaction with an alkyne, significantly accelerating the rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This enhancement allows for a substantial reduction in the required copper concentration, which is highly beneficial for biocompatibility in live-cell imaging and for systems sensitive to copper toxicity.[5]
Solubility
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound, based on common laboratory practices for similar fluorescent probes.
Materials:
-
This compound (lyophilized solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 1-10 mM).
-
Vortex the vial thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at ≤-20°C, protected from light.
Stability
The stability of this compound is influenced by its storage conditions, the chemical nature of the azide group, and the photophysical properties of the coumarin (B35378) dye.
Storage and Shelf-Life
Proper storage is crucial to maintain the integrity and reactivity of the probe. The following table summarizes the recommended storage conditions and expected shelf-life.
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | ≤-20°C | Minimizes thermal degradation of the azide and fluorophore. | [1][4] |
| Storage Conditions | Desiccate, Protect from light | Prevents hydrolysis and photobleaching. | [5] |
| Shelf-Life (Lyophilized) | Up to 1 year | Based on manufacturer stability data for similar products. | [5] |
| Shelf-Life (in DMSO) | Up to 1 year at ≤-20°C | Minimizes degradation in solution; avoid repeated freeze-thaw cycles. | [5] |
Chemical Stability
The azide functional group is generally stable under typical physiological conditions (pH, temperature) used in bioconjugation experiments, making it a reliable bioorthogonal handle.[6] However, azides are kinetically labile and can decompose under certain conditions, such as exposure to high heat. While stable for storage, long-term stability in aqueous solutions may be a concern, as aqueous azide solutions can be susceptible to decomposition.[6]
Photostability
BP Fluor 350 is described as a "moderately photostable" coumarin-based dye.[3] Coumarin dyes, in general, are susceptible to photodegradation, which can be influenced by the solvent environment and the presence of oxygen. For a related aminocoumarin dye, a photodegradation quantum yield (Φ) was determined to be approximately 3 x 10⁻⁵, indicating that while degradation occurs upon light exposure, the process is relatively inefficient.[7] It is crucial to protect the probe and its conjugates from prolonged or intense light exposure to minimize photobleaching during experiments and storage.
Experimental Protocol: Assessing Long-Term Stability
To ensure the reliability of experimental results, the stability of the stock solution can be periodically assessed using the following generalized protocol.
Objective: To determine the degradation of this compound in a stock solution over time.
Materials:
-
Aliquoted stock solution of this compound in DMSO.
-
HPLC system with a UV-Vis or fluorescence detector.
-
Appropriate HPLC column (e.g., C18).
-
HPLC-grade solvents for the mobile phase.
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the stock solution, analyze an aliquot by HPLC.
-
Develop an HPLC method that provides a sharp, well-resolved peak for the intact this compound.
-
Record the retention time and the peak area. This will serve as the baseline.
-
-
Storage: Store the remaining aliquots under the recommended conditions (≤-20°C, protected from light).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot and analyze it using the same HPLC method.
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 sample. Look for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the remaining intact probe at each time point relative to the T=0 sample.
-
Experimental Protocols: Application in Click Chemistry
The primary application of this compound is in the fluorescent labeling of alkyne-modified biomolecules via CuAAC. The picolyl moiety enhances the reaction, allowing for lower copper concentrations.
Protocol for Fluorescent Labeling of Proteins in Cell Lysate
This protocol is a representative example for labeling alkyne-modified proteins in a cell lysate.
Reagent Preparation:
-
10X Click-iT® Reaction Buffer: A Tris-buffered saline solution, pH 7.4.[5]
-
CuSO₄ Solution: 100 mM in deionized water.
-
Copper Protectant: A solution containing a copper chelator to minimize cytotoxicity.
-
Click-iT® Buffer Additive: Prepare a 10X stock solution in deionized water. This is often a reducing agent like sodium ascorbate (B8700270) to keep copper in the Cu(I) state.
-
This compound Stock: 500 µM in anhydrous DMSO.
Labeling Procedure:
-
To 50 µL of cell lysate (containing alkyne-modified protein), add the components in the following order to prepare the reaction cocktail. Volumes can be scaled as needed.
-
Prepare the Reaction Cocktail (for a 500 µL final volume):
-
440 µL 1X Click-iT® Reaction Buffer
-
10 µL Copper Protectant
-
Mix well
-
5 µL of 500 µM this compound (final concentration 5 µM)
-
50 µL 1X Click-iT® Buffer Additive
-
Mix well
-
-
Add the reaction cocktail to the cell lysate.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
The labeled proteins are now ready for downstream analysis, such as gel electrophoresis or western blotting.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules. While quantitative data on its solubility and stability are limited, a clear understanding of its qualitative properties and the principles governing the stability of azides and coumarin dyes allows for its effective use. By following the recommended storage and handling protocols, researchers can ensure the reagent's performance and generate reliable data in a wide range of applications, from proteomics to cell imaging. The enhanced reaction kinetics afforded by the picolyl group makes it particularly suitable for sensitive biological systems.
References
- 1. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 2. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 3. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. apps.dtic.mil [apps.dtic.mil]
The Picolyl Azide Advantage: A Technical Guide to Accelerated Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation and drug development with its high efficiency and bioorthogonality. However, concerns over copper cytotoxicity have driven the development of strategies to enhance reaction kinetics at lower, more biocompatible copper concentrations. Among these advancements, the use of picolyl azide (B81097) stands out as a powerful approach to dramatically accelerate CuAAC reactions. This technical guide delves into the core advantages of picolyl azide, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate its superiority in various applications.
The Core Advantage: Intramolecular Chelation-Assisted Catalysis
The primary advantage of picolyl azide lies in its unique chemical structure. The nitrogen atom of the pyridine (B92270) ring is strategically positioned to act as a chelating ligand for the copper(I) catalyst. This intramolecular chelation increases the effective local concentration of the copper catalyst at the site of the azide, thereby significantly accelerating the rate-determining step of the cycloaddition reaction.[1][2][3] This "chelation-assisted" mechanism allows for robust and efficient click reactions even at low micromolar concentrations of copper, minimizing cellular toxicity.[1][3]
The reaction rate of picolyl azide in CuAAC is so significantly enhanced that it can compensate for the absence of accelerating ligands like THPTA or a reduction in the copper catalyst concentration by as much as tenfold.[2] On living cells, employing picolyl azide instead of a conventional non-chelating azide has been shown to increase the specific protein signal by up to 25-fold.[2]
Quantitative Comparison: Picolyl Azide vs. Conventional Azides
The enhanced reactivity of picolyl azide has been quantified in several studies. The following tables summarize the key findings, showcasing the dramatic rate enhancements achieved with picolyl azide compared to its non-chelating counterparts.
Table 1: In Vitro CuAAC Reaction Yields with Chelating vs. Non-Chelating Azides (10 µM CuSO₄, no Cu(I) ligand)
| Azide Structure | % Product Yield (10 min) | % Product Yield (30 min) |
| Picolyl Azide (chelating) | ~15% | 38% |
| Benzyl Azide (non-chelating) | No detectable product | No detectable product |
Data adapted from in vitro fluorogenic click reactions.[2]
Table 2: Kinetic Comparison of a Chelating Picolyl Azide vs. a Non-Chelating Benzyl Azide at Various Copper Concentrations (with and without THPTA ligand)
| Azide | Copper Concentration (µM) | THPTA Ligand | Time to Reaction Completion |
| Benzyl Azide | 100 | Present | > 30 min |
| Benzyl Azide | 40 | Present | > 30 min |
| Benzyl Azide | 10 | Present | No reaction |
| Benzyl Azide | 100, 40, 10 | Absent | No detectable product after 30 min |
| Picolyl Azide | 100 | Present | < 5 min |
| Picolyl Azide | 40 | Present | < 5 min |
| Picolyl Azide | 10 | Present | < 5 min |
| Picolyl Azide | 100 | Absent | ~15 min |
| Picolyl Azide | 40 | Absent | ~30 min |
| Picolyl Azide | 10 | Absent | > 30 min (product detectable) |
Data adapted from in vitro fluorogenic click reactions.[2]
Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of chelation-assisted CuAAC and a general experimental workflow for biomolecular labeling.
Experimental Protocols
The following are generalized protocols for CuAAC reactions using picolyl azide, based on methodologies reported in the literature. Researchers should optimize these conditions for their specific applications.
Protocol 1: In Vitro Labeling of Biomolecules
This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules in solution.
Materials:
-
Biomolecule containing an alkyne or picolyl azide handle
-
Corresponding picolyl azide or alkyne-functionalized probe (e.g., fluorophore, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
(Optional) Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule (final concentration typically 1-10 µM) and the picolyl azide/alkyne probe (final concentration typically 10-100 µM) in the reaction buffer.
-
(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 100-500 µM.
-
To initiate the reaction, add CuSO₄ to a final concentration of 10-100 µM.
-
Immediately add sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 5-30 minutes. The reaction time may need to be optimized.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM or by proceeding directly to a purification step (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
Protocol 2: Labeling of Proteins on Live Cells
This protocol describes the labeling of cell surface proteins that have been metabolically or genetically engineered to contain an alkyne or picolyl azide.
Materials:
-
Adherent or suspension cells expressing the target biomolecule
-
Picolyl azide or alkyne-functionalized probe
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution
-
Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)
Procedure:
-
Culture cells to the desired density.
-
Wash the cells once with pre-warmed, serum-free medium or buffer.
-
Prepare the labeling solution. In a suitable volume of medium/buffer, pre-mix the following components in order:
-
Immediately add the labeling solution to the cells.
-
Incubate the cells for 5-20 minutes at room temperature or 37 °C.
-
Wash the cells three times with fresh medium/buffer to remove unreacted labeling reagents.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Applications in Drug Development and Research
The enhanced biocompatibility and efficiency of picolyl azide-mediated click chemistry have significant implications for various research and development areas:
-
Site-Specific Bioconjugation: Picolyl azide enables the precise attachment of payloads, such as drugs or imaging agents, to proteins and antibodies with minimal disruption to their structure and function.[2] This is particularly valuable in the development of antibody-drug conjugates (ADCs).
-
Metabolic Labeling and Imaging: The ability to perform efficient click reactions at low copper concentrations facilitates the labeling and visualization of newly synthesized biomolecules (e.g., proteins, RNA) in living cells with high signal-to-noise ratios.[2]
-
Proteomics and Target Identification: Picolyl azide-functionalized probes can be used to capture and identify specific protein targets in complex biological samples, aiding in drug discovery and mechanism-of-action studies.
Conclusion
Picolyl azide represents a significant advancement in the field of click chemistry. Its inherent ability to chelate copper ions and accelerate the CuAAC reaction provides a powerful tool for researchers and drug development professionals. The enhanced reaction kinetics at low, biocompatible copper concentrations open up new possibilities for in vivo and in vitro applications, from highly specific bioconjugation to sensitive biomolecular imaging. The adoption of picolyl azide in experimental designs can lead to more robust, efficient, and biologically compatible outcomes.
References
- 1. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Technical Guide: Synthesis and Purification of BP Fluor 350 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis and purification of BP Fluor 350 picolyl azide (B81097), a blue-fluorescent probe widely utilized in bioconjugation applications through click chemistry. The synthesis is presented as a multi-step process, commencing with the formation of a coumarin (B35378) core, followed by sulfonation, and finally, coupling with a picolyl azide linker. It is important to note that "BP Fluor 350" is a commercial name for a dye spectrally similar to Alexa Fluor 350. The precise, proprietary synthesis of the commercial product is not publicly available. The following protocol is a well-established and scientifically sound approach to generate a structurally analogous and functionally equivalent molecule.
I. Overview of the Synthetic Pathway
The synthesis of BP Fluor 350 picolyl azide can be logically divided into three main stages:
-
Synthesis of the Core Fluorophore: Preparation of 7-amino-4-methylcoumarin-3-acetic acid.
-
Introduction of Water Solubility: Sulfonation of the coumarin core.
-
Functionalization for Click Chemistry: Amide coupling of the sulfonated fluorophore with 2-(azidomethyl)pyridine (B1521142).
Each stage involves specific reaction conditions and purification steps to ensure the desired product's high purity and yield.
II. Experimental Protocols
A. Stage 1: Synthesis of 7-amino-4-methylcoumarin-3-acetic acid
This stage focuses on constructing the fluorescent coumarin core. The Pechmann condensation is a classic and efficient method for this purpose.
Protocol 1: Synthesis of 7-amino-4-methylcoumarin-3-acetic acid
-
Materials:
-
m-Aminophenol
-
Ethyl acetoacetate (B1235776)
-
Concentrated sulfuric acid
-
Crushed ice
-
Sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the product.
-
Neutralize the solution to a pH of approximately 7 using a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.
-
The acetic acid moiety is introduced at the 3-position through subsequent reactions, a detailed patent for which describes the reaction of the coumarin with chloroacetic acid.
-
B. Stage 2: Sulfonation of the Coumarin Core
To enhance water solubility, a sulfonate group is introduced to the coumarin ring. Based on the directing effects of the amino group, sulfonation is predicted to occur at the C6 position.
Disclaimer: The precise sulfonation position for the commercial "BP Fluor 350" is not publicly disclosed. The following protocol assumes sulfonation at the 6-position, which is chemically favorable.
Protocol 2: Sulfonation of 7-amino-4-methylcoumarin-3-acetic acid
-
Materials:
-
7-amino-4-methylcoumarin-3-acetic acid
-
Fuming sulfuric acid (oleum)
-
Crushed ice
-
Sodium chloride
-
-
Procedure:
-
Carefully add 7-amino-4-methylcoumarin-3-acetic acid to fuming sulfuric acid (20% SO₃) at 0 °C with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonated product is "salted out" by adding sodium chloride until precipitation is complete.
-
Collect the precipitate by filtration, wash with a saturated sodium chloride solution, and dry under vacuum.
-
C. Stage 3: Synthesis of 2-(azidomethyl)pyridine
The picolyl azide moiety is prepared for subsequent coupling.
Protocol 3: Synthesis of 2-(azidomethyl)pyridine
-
Materials:
-
2-(Chloromethyl)pyridine (B1213738) hydrochloride
-
Sodium azide
-
Sodium iodide
-
-
Procedure:
-
Dissolve 2-(chloromethyl)pyridine hydrochloride in acetonitrile.
-
Add sodium azide (1.5 equivalents) and a catalytic amount of sodium iodide.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain crude 2-(azidomethyl)pyridine, which can be purified by column chromatography.
-
D. Stage 4: Amide Coupling and Final Product Formation
The sulfonated coumarin is coupled with the picolyl azide linker via an amide bond.
Protocol 4: Synthesis of this compound
-
Materials:
-
7-amino-6-sulfo-4-methylcoumarin-3-acetic acid
-
2-(azidomethyl)pyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 7-amino-6-sulfo-4-methylcoumarin-3-acetic acid in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve 2-(azidomethyl)pyridine in anhydrous DMF and add triethylamine (2 equivalents).
-
Add the solution of 2-(azidomethyl)pyridine to the activated coumarin solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The final product is purified by preparative High-Performance Liquid Chromatography (HPLC).
-
III. Purification
High purity of the final product is crucial for its application in sensitive assays.
Protocol 5: Purification by High-Performance Liquid Chromatography (HPLC)
-
System: Preparative reverse-phase HPLC
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV-Vis detector monitoring at the absorbance maximum of the dye (approximately 350 nm).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Inject the solution onto the HPLC column.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
IV. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₈N₆O₆S |
| Molecular Weight | 498.47 g/mol |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~440 nm |
| Purity (by HPLC) | >95% |
| Solubility | Water, DMF, DMSO |
V. Visualizations
A. Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
B. Amide Coupling Reaction
Caption: Amide bond formation between the coumarin core and picolyl azide.
A Technical Guide to Water-Soluble Blue Fluorescent Probes for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-soluble blue fluorescent probes are indispensable tools in modern cell biology and drug discovery, enabling the real-time visualization of cellular structures and dynamic processes in living cells. Their high water solubility ensures compatibility with physiological conditions, minimizing artifacts from organic solvents and facilitating uniform intracellular distribution. The blue emission spectrum, while sometimes overlapping with cellular autofluorescence, offers distinct advantages, particularly in multiplex imaging experiments where spectral separation from green and red fluorophores is crucial. This guide provides a comprehensive overview of the core principles, available probes, experimental methodologies, and applications of water-soluble blue fluorescent probes in live-cell imaging.
Core Principles of Probe Design and Function
The utility of a fluorescent probe in live-cell imaging is dictated by a combination of its photophysical and biological properties. Key considerations include:
-
Water Solubility: Achieved by incorporating hydrophilic moieties such as sulfonate, carboxylate, or polyethylene (B3416737) glycol (PEG) groups into the fluorophore structure. This prevents aggregation in aqueous environments and ensures bioavailability.
-
Photophysical Properties:
-
Excitation and Emission Wavelengths (λex/λem): Blue fluorescent probes are typically excited by violet or near-UV light (350-420 nm) and emit in the blue region of the visible spectrum (430-490 nm).
-
Quantum Yield (Φ): A measure of the probe's brightness, representing the ratio of emitted photons to absorbed photons. Higher quantum yields are desirable for sensitive detection.
-
Molar Extinction Coefficient (ε): Indicates the efficiency of light absorption at a specific wavelength. A high extinction coefficient contributes to a brighter signal.
-
Stokes Shift: The difference between the maximum excitation and emission wavelengths. A larger Stokes shift minimizes self-quenching and simplifies filter design.
-
Photostability: Resistance to photobleaching upon prolonged exposure to excitation light, crucial for long-term imaging experiments.
-
-
Biological Properties:
-
Cell Permeability: The ability to cross the cell membrane to reach intracellular targets. This is often influenced by the probe's size, charge, and lipophilicity.
-
Target Specificity: The capacity to selectively accumulate in or bind to a specific organelle, biomolecule, or ion. This is achieved through the incorporation of targeting moieties.
-
Cytotoxicity: The degree to which the probe is toxic to living cells. Low cytotoxicity is essential for maintaining normal cellular function during imaging.
-
Classes of Water-Soluble Blue Fluorescent Probes
A diverse range of chemical scaffolds has been utilized to develop water-soluble blue fluorescent probes, each with unique characteristics and applications.
Coumarin (B35378) Derivatives
Coumarins are a versatile class of fluorophores known for their high quantum yields and environmental sensitivity. Their relatively small size often imparts good cell permeability. Water solubility is typically conferred through sulfonation or the addition of other polar groups. They have been developed to target various cellular components and sense specific analytes.[1]
BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are characterized by their sharp excitation and emission peaks, high molar extinction coefficients, and good photostability. While inherently hydrophobic, water-soluble derivatives can be synthesized by introducing hydrophilic substituents.[2]
Fluorene-Based Probes
Fluorene derivatives are known for their high fluorescence quantum yields and excellent photostability.[3][4] Water-soluble versions have been developed for applications in two-photon microscopy and bioimaging.[5][6]
Commercially Available Probes for Specific Organelles
Several commercially available water-soluble blue fluorescent probes have been optimized for staining specific organelles in live cells.
-
Nucleus: Hoechst dyes (e.g., Hoechst 33342) and DAPI are widely used DNA minor groove binders that are cell-permeant and exhibit strong blue fluorescence upon binding to DNA. While DAPI is more commonly used for fixed cells due to lower membrane permeability and higher toxicity, Hoechst 33342 is a popular choice for live-cell nuclear staining.
-
Endoplasmic Reticulum (ER): ER-Tracker™ Blue-White DPX is a cell-permeant, photostable probe that is highly selective for the ER.[7][8][9]
-
Lysosomes: LysoTracker™ Blue DND-22 is an acidotropic probe that accumulates in acidic organelles like lysosomes.[2][10]
-
Mitochondria: While less common than their green and red counterparts, some blue fluorescent mitochondrial probes have been developed, such as the novel bithiazole-based probe LBT.[11]
Emerging Nanomaterials: Carbon Dots and Quantum Dots
-
Carbon Dots (CDs): These quasi-spherical carbon nanoparticles are gaining attention due to their excellent water solubility, high photostability, low cytotoxicity, and tunable fluorescence emission. Blue-emitting CDs can be synthesized from various organic precursors.[7][12][13]
-
Quantum Dots (QDs): Semiconductor nanocrystals that exhibit size-tunable fluorescence. Water-soluble QDs with blue emission can be used for long-term cell tracking and multicolor imaging.[13]
Quantitative Data of Selected Water-Soluble Blue Fluorescent Probes
The following table summarizes the key photophysical properties of several representative water-soluble blue fluorescent probes.
| Probe Name | Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Reference |
| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | ~0.4 (bound to DNA) | ~4.2 x 10⁴ (bound to DNA) | ~111 | - |
| DAPI | Nucleus (DNA) | ~358 | ~461 | ~0.92 (bound to DNA) | ~3.3 x 10⁴ (bound to DNA) | ~103 | [14] |
| ER-Tracker™ Blue-White DPX | Endoplasmic Reticulum | ~374 | 430-640 (environment sensitive) | High in hydrophobic environments | High | >50 | [7][8] |
| LysoTracker™ Blue DND-22 | Lysosomes | ~373 | ~422 | - | - | ~49 | [2] |
| LBT | Mitochondria | 360 | 440 | 0.1211 | - | 80 | [11] |
| Coumarin-based ER Probe | Endoplasmic Reticulum | ~400 | 435-525 | 0.60 | - | >35 | [15] |
| Water-Soluble BODIPY | General/Targetable | Varies (typically ~490-500) | Varies (typically ~500-515) | Often >0.6 | High | Small | [2][16] |
| Blue Emitting Carbon Dots | Cytoplasm/Nucleus | ~340-360 | ~440-460 | Up to 0.83 | - | >80 | [7][12] |
| Water-Soluble Si QDs | General/Targetable | ~340 | ~390 | - | - | ~50 | - |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocols
General Workflow for Live-Cell Imaging
The following diagram illustrates a general workflow for staining live cells with a water-soluble blue fluorescent probe.
General workflow for live-cell imaging with fluorescent probes.
Detailed Protocol: Nuclear Staining with Hoechst 33342
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a glass-bottom dish
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed live-cell imaging medium.
-
Cell Staining: Remove the existing culture medium from the cells and add the Hoechst 33342 staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and image immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
Detailed Protocol: Endoplasmic Reticulum Staining with ER-Tracker™ Blue-White DPX
Materials:
-
ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)
-
Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Cells cultured on a glass-bottom dish
Procedure:
-
Prepare Staining Solution: Dilute the ER-Tracker™ Blue-White DPX stock solution to a final working concentration of 100 nM to 1 µM in pre-warmed serum-free medium or HBSS.[17]
-
Cell Staining: Remove the existing culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[7]
-
Washing: Replace the staining solution with fresh, pre-warmed culture medium.
-
Imaging: Image the cells using a fluorescence microscope with a DAPI or UV long-pass filter set.[8]
Applications in Live-Cell Imaging
Water-soluble blue fluorescent probes are employed in a wide array of applications to study cellular structure, function, and signaling pathways.
Organelle Imaging and Dynamics
Probes that specifically target organelles such as the nucleus, ER, lysosomes, and mitochondria allow for the visualization of their morphology, distribution, and dynamic processes like fusion, fission, and trafficking in response to various stimuli.
Monitoring Signaling Pathways
Apoptosis:
The activation of caspases is a hallmark of apoptosis. Blue fluorescent caspase probes, which are typically non-fluorescent until cleaved by an active caspase, can be used to monitor the initiation and progression of apoptosis in real-time.[17][18]
Visualization of apoptosis using a blue fluorescent caspase probe.
Calcium Signaling:
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in numerous signaling pathways. Blue fluorescent Ca²⁺ indicators, although less common than their green counterparts, can be used to monitor changes in intracellular Ca²⁺ concentration, particularly in two-photon microscopy.[10][11][19]
Förster Resonance Energy Transfer (FRET) Imaging:
FRET is a powerful technique for studying protein-protein interactions and conformational changes in live cells. Blue fluorescent proteins (BFPs), such as mTagBFP, can serve as donor fluorophores in FRET pairs with green or yellow fluorescent protein acceptors.[20][21][22]
Principle of FRET imaging using a blue fluorescent protein donor.
Advanced Imaging Techniques
Super-Resolution Microscopy:
Techniques such as STED and PALM/STORM can overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. The development of photostable blue fluorescent probes is crucial for their application in these advanced imaging modalities, for instance, in resolving the fine details of the cytoskeleton.[23][24][25]
Two-Photon Microscopy (TPM):
TPM utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as deeper tissue penetration and reduced phototoxicity. Blue fluorescent probes can be efficiently excited by near-infrared light in TPM, making them suitable for in vivo imaging, for example, of neuronal activity.[10][11][19]
Synthesis of Water-Soluble Blue Fluorescent Probes
The synthesis of water-soluble blue fluorescent probes typically involves the chemical modification of a parent fluorophore to introduce hydrophilic groups and, if desired, a targeting moiety.
Synthesis of a Water-Soluble Coumarin-Based Probe
A common strategy involves the sulfonation of a coumarin derivative. For example, 7-hydroxycoumarin can be reacted with chlorosulfonic acid to introduce a sulfonate group, thereby increasing its water solubility. Further modifications can be made to attach a targeting ligand.[26]
Synthesis of a Water-Soluble BODIPY Dye
Water-soluble BODIPY dyes can be prepared by introducing charged groups or PEG chains onto the BODIPY core. For instance, a BODIPY precursor can be functionalized with a sulfonate-containing group via a substitution reaction.[2][16]
Conclusion
Water-soluble blue fluorescent probes are powerful and versatile tools for live-cell imaging. The continuous development of new probes with improved photophysical properties, enhanced targeting specificity, and lower cytotoxicity is expanding their applications in fundamental cell biology research and drug discovery. The strategic selection of a probe based on its specific characteristics and the experimental requirements is paramount for obtaining high-quality, reliable data. As advanced imaging techniques become more accessible, the demand for novel and robust water-soluble blue fluorescent probes will undoubtedly continue to grow, paving the way for new discoveries in the intricate world of the living cell.
References
- 1. Using Fluorophores to Visualize Organelle Membrane Potentials - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stars.library.ucf.edu [stars.library.ucf.edu]
- 6. Highly Fluorescent Water Soluble Spirobifluorene-based Dye as Sensitive Probe for Protein and Live Cell Imaging [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
- 8. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Two-Photon Microscopy to Measure Calcium Signaling in the Living Brain | Springer Nature Experiments [experiments.springernature.com]
- 11. Two-Photon Microscopy to Measure Calcium Signaling in the Living Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile and Green Synthesis of Multicolor Fluorescence Carbon Dots from Curcumin: In Vitro and in Vivo Bioimaging and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell imaging, dyes, labels and stains [hellobio.com]
- 15. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blue Live Cell Caspase Probe [bdbiosciences.com]
- 19. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A guide to super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 26. benchchem.com [benchchem.com]
Unveiling the Dimly Lit Proteome: A Technical Guide to BP Fluor 350 Picolyl Azide for Detecting Low-Abundance Targets
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, the detection and visualization of low-abundance biomolecules remain a significant challenge. Traditional fluorescent labeling techniques often fall short, lacking the sensitivity to illuminate these critical but scarce targets. This technical guide delves into the application of BP Fluor 350 picolyl azide (B81097), a powerful tool designed to overcome these limitations. Its unique chemical architecture, featuring a copper-chelating picolyl azide moiety, dramatically enhances the efficiency of click chemistry reactions, enabling the sensitive and specific detection of low-abundance proteins and other biomolecules.
Superior Performance in Low-Abundance Detection
BP Fluor 350 picolyl azide distinguishes itself from conventional fluorescent azides through its significantly improved reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enhancement allows for the use of substantially lower copper catalyst concentrations, which is crucial for preserving the integrity of biological samples and reducing cytotoxicity. The result is a remarkable increase in signal intensity and an improved signal-to-noise ratio, making it an ideal choice for challenging detection assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of BP Fluor 350 and the performance benefits of picolyl azide chemistry, providing a clear comparison with standard azide reagents.
| Property | BP Fluor 350 | Picolyl Azide Advantage | Reference |
| Excitation Maximum (nm) | 346 | - | [1] |
| Emission Maximum (nm) | 445 | - | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 19,000 | - | [1] |
| Fluorescence Quantum Yield | ~0.24* | - | [2] |
| Signal Intensity Improvement | - | Up to 40-fold increase compared to conventional azides. | [3][4][5][6] |
| Signal-to-Noise Ratio | - | 1.8 to 2.7-fold improvement in metabolic labeling. | [7] |
| Copper Catalyst Requirement | - | At least 10-fold reduction in concentration. | [3][8] |
*As an equivalent to Alexa Fluor 350.
Experimental Protocols: A Practical Guide
The enhanced reactivity of this compound makes it a versatile tool for a range of applications, including the labeling of proteins, glycans, and lipids. Below are detailed methodologies for key experiments.
Metabolic Labeling and Detection of Nascent Proteins in Cultured Cells
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins, followed by fluorescent detection using this compound.
Materials:
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing the alkyne-amino acid analog (e.g., 25-50 µM HPG) and incubate for the desired pulse duration (e.g., 1-4 hours).
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, combine:
-
This compound (final concentration 1-5 µM)
-
Copper(II) sulfate (final concentration 50-100 µM)
-
Copper-chelating ligand (e.g., THPTA, final concentration 250-500 µM)
-
Freshly prepared reducing agent (e.g., sodium ascorbate, final concentration 2.5-5 mM)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with wash buffer.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set.
-
Labeling of Cell Surface Proteins
This protocol outlines the specific labeling of cell surface proteins that have been engineered to contain an alkyne-bearing unnatural amino acid.
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
Complete cell culture medium
-
PBS
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture the cells expressing the alkyne-modified protein to the desired density.
-
Click Reaction on Live Cells:
-
Wash the cells twice with ice-cold PBS.
-
Prepare the click reaction cocktail in PBS. Due to the enhanced reactivity of picolyl azide, lower copper concentrations can be used (e.g., 10-50 µM CuSO₄).
-
Add the click reaction cocktail to the cells and incubate for 15-30 minutes on ice, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with ice-cold wash buffer.
-
The cells can be imaged live or fixed for later analysis. For live-cell imaging, replace the wash buffer with an appropriate imaging medium.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and conceptual signaling pathways where this compound can be a critical tool.
Caption: General experimental workflow for metabolic labeling and detection of biomolecules using this compound.
Caption: Conceptual diagram of visualizing a signaling pathway by labeling a receptor of interest with this compound.
Conclusion
This compound represents a significant advancement in the field of bioorthogonal chemistry, offering researchers a highly sensitive and biocompatible tool for the detection of low-abundance biomolecules. The enhanced kinetics of the picolyl azide moiety allows for brighter signals with less perturbation to the biological system. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently employ this powerful probe to illuminate the previously unseen components of the cellular machinery, driving forward discoveries in basic research and therapeutic development.
References
- 1. BP Fluor 350 Acid, 1095667-71-2 | BroadPharm [broadpharm.com]
- 2. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols: BP Fluor 350 Picolyl Azide for Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of BP Fluor 350 picolyl azide (B81097) in click chemistry for the fluorescent labeling of biomolecules. BP Fluor 350 is a blue-fluorescent dye suitable for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. The picolyl azide moiety enhances the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for lower copper concentrations and improved biocompatibility.
Core Concepts of Click Chemistry
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. The most common click reaction used in bioconjugation is the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[1][2] This reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes, making it ideal for labeling complex biological molecules.[2][3]
BP Fluor 350 Picolyl Azide
This compound is a specialized fluorescent probe designed for CuAAC reactions.[4][5] The key features of this reagent include:
-
Blue Fluorescence: It exhibits excitation and emission maxima around 350 nm and 440 nm, respectively, making it compatible with standard UV excitation sources.[6][7][8]
-
Picolyl Azide Moiety: This structure incorporates a copper-chelating motif.[9] This feature increases the effective concentration of the copper catalyst at the reaction site, leading to a significant increase in reaction efficiency and signal intensity.[9]
-
Biocompatibility: The enhanced reactivity allows for the use of lower copper catalyst concentrations, which is advantageous for experiments in living cells or with sensitive biological samples due to the cytotoxic nature of copper.[9]
Quantitative Data Summary
The following table summarizes the typical reagent concentrations for a standard click chemistry labeling reaction. Note that optimal concentrations may vary depending on the specific biomolecule and experimental conditions.
| Reagent | Stock Solution Concentration | Final Concentration |
| Alkyne-modified Biomolecule | Varies | 20 - 200 µM |
| This compound | 10 mM in DMSO | 1.5 x [Biomolecule] |
| Copper(II) Sulfate (B86663) | 25 mg/mL in water | 0.5 mM (as Cu-TBTA) |
| TBTA Ligand | 10.5 mg/mL in DMSO | 0.5 mM (as Cu-TBTA) |
| Ascorbic Acid (or Sodium Ascorbate) | 5 mM in water (prepare fresh) | 0.5 mM |
| Triethylammonium (B8662869) Acetate (B1210297) Buffer (pH 7.0) | 2 M | 0.2 M |
| DMSO | - | ~50% (v/v) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound.
Caption: Workflow for biomolecule labeling using click chemistry.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling an alkyne-modified biomolecule with this compound. It is recommended to optimize the protocol for your specific application.
1. Reagent Preparation
-
Alkyne-Modified Biomolecule: Dissolve your alkyne-containing protein, nucleic acid, or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines if you are using an amine-reactive control.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II)-TBTA (Cu-TBTA) Catalyst Stock Solution (10 mM):
-
Ascorbic Acid Stock Solution (5 mM): Dissolve 18 mg of ascorbic acid in 20 mL of distilled water.[3][10] This solution is prone to oxidation and should be prepared fresh for each experiment.[3][10]
-
Triethylammonium Acetate Buffer (2 M, pH 7.0): Mix 2.78 mL of triethylamine (B128534) with 1.14 mL of acetic acid and add water to a final volume of 10 mL. Adjust the pH to 7.0 if necessary.[10]
2. Labeling Reaction
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to achieve a final concentration in the range of 20-200 µM.
-
Add 2 M triethylammonium acetate buffer to a final concentration of 0.2 M.[3][11]
-
Add DMSO to a final concentration of approximately 50% (v/v) and vortex to mix.[3]
-
Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the alkyne-modified biomolecule.[3] Vortex briefly.
-
Add the freshly prepared 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM.[3] Vortex gently.
-
To prevent re-oxidation of the copper(I) catalyst, it is recommended to degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds.[3][11]
-
Add the 10 mM Cu-TBTA catalyst stock solution to a final concentration of 0.5 mM.[3]
-
Flush the headspace of the tube with inert gas and cap it tightly.[3][11]
-
Vortex the reaction mixture thoroughly.[3][11] If precipitation is observed, you can heat the vial at 80°C for 3 minutes and vortex again.[3][11]
-
Incubate the reaction at room temperature overnight, protected from light.[3][11]
3. Purification of the Labeled Biomolecule
-
Precipitation:
-
For oligonucleotides, add at least a 4-fold volume of cold acetone and mix well.[11]
-
For DNA, use cold ethanol (B145695) for precipitation.[11]
-
Incubate at -20°C for at least 20 minutes.[11]
-
-
Pelleting: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the labeled biomolecule.[11]
-
Washing: Carefully discard the supernatant. Wash the pellet with cold acetone or ethanol, and centrifuge again.[11]
-
Drying: Discard the supernatant and allow the pellet to air dry.
-
Final Purification: For higher purity, the labeled conjugate can be further purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[11]
4. Storage
Store the purified, labeled biomolecule at -20°C or -80°C, protected from light.
Signaling Pathway Diagram
The click chemistry reaction itself is a direct covalent linkage and does not involve a biological signaling pathway. However, the following diagram illustrates the chemical transformation at the core of the labeling process.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
By following these guidelines, researchers can effectively utilize this compound for the sensitive and efficient fluorescent labeling of a wide range of biomolecules for downstream analysis.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Illuminating Cellular Dynamics: Live-Cell Imaging with BP Fluor 350 Picolyl Azide
Application Note
Introduction
Live-cell imaging is a powerful technique for observing the intricate and dynamic processes within living cells. A key challenge in this field is the specific and minimally perturbative labeling of biomolecules of interest. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a robust method for attaching probes to biomolecules in their native environment. BP Fluor 350 picolyl azide (B81097) is a blue-fluorescent probe designed for such applications. Its integrated picolyl moiety acts as a copper-chelating group, significantly enhancing the rate and efficiency of the CuAAC reaction. This allows for a substantial reduction in the concentration of the copper catalyst, thereby minimizing cytotoxicity and making it an ideal tool for live-cell imaging.[1][2][3] This document provides detailed protocols for the use of BP Fluor 350 picolyl azide in live-cell imaging, focusing on the labeling of metabolically tagged biomolecules.
Principle of the Method
The experimental approach involves a two-step process. First, cells are cultured with a metabolic precursor containing an alkyne functional group. This precursor is incorporated by the cell's natural biosynthetic pathways into a specific class of biomolecules, such as proteins, glycans, or lipids. Second, the alkyne-tagged biomolecules are visualized by the addition of the this compound, which covalently binds to the alkyne handle via the CuAAC reaction, rendering the target biomolecules fluorescent.
Key Advantages of this compound
-
High Biocompatibility: The picolyl azide motif accelerates the click reaction, permitting the use of low, non-toxic concentrations of copper catalyst, which is crucial for maintaining cell viability and normal physiological processes.[1][3]
-
Enhanced Sensitivity: The increased reaction efficiency leads to a brighter signal, enabling the detection of low-abundance biomolecules.[2]
-
Rapid Labeling: The chelation-assisted reaction is fast, allowing for the capture of dynamic cellular events.[4]
-
Blue Fluorescence: The BP Fluor 350 fluorophore is excitable by common 350 nm laser lines and provides a distinct blue emission, suitable for multicolor imaging experiments.
Quantitative Data
The spectral properties of this compound are summarized in the table below. These are based on data for spectrally equivalent dyes.
| Property | Value |
| Excitation Maximum (Ex) | ~346 nm |
| Emission Maximum (Em) | ~445 nm |
| Extinction Coefficient | ~19,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 350 nm |
| Fluorescence Color | Blue |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycoproteins with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar, N-α-propargyl-acetamido-D-mannosamine (ManNAl), into cellular glycoproteins.
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
N-α-propargyl-acetamido-D-mannosamine (ManNAl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) at a density that will result in 70-80% confluency at the time of imaging.
-
Prepare ManNAl Stock Solution: Dissolve ManNAl in DMSO to prepare a 50 mM stock solution.
-
Metabolic Labeling: Add the ManNAl stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours under normal cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove any unincorporated ManNAl. The cells are now ready for the click chemistry reaction.
Protocol 2: Live-Cell Labeling with this compound via CuAAC
This protocol details the copper-catalyzed click reaction to label the alkyne-modified glycoproteins with this compound in live cells.
Materials:
-
Cells with metabolically incorporated alkynes (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar water-soluble Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
THPTA: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order. The final concentrations provided are a starting point and may require optimization.
-
Live-cell imaging buffer
-
This compound (final concentration: 5-20 µM)
-
THPTA (final concentration: 250 µM)
-
CuSO₄ (final concentration: 50 µM)
-
Mix gently by pipetting.
-
-
Initiate the Reaction: Add sodium ascorbate to the cocktail to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state. Mix gently.
-
Cell Labeling: Immediately add the complete click reaction cocktail to the washed cells from Protocol 1.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently aspirate the reaction cocktail and wash the cells three times with live-cell imaging buffer.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a DAPI filter set or a 350 nm laser line.
Visualizations
Caption: Metabolic incorporation of an alkyne-modified sugar into glycoproteins.
Caption: Experimental workflow for live-cell imaging with this compound.
References
- 1. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for BP Fluor 350 Picolyl Azide in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 350 picolyl azide (B81097) is a blue-fluorescent probe that enables the detection of alkyne-modified biomolecules in cells using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3][4] This reagent is particularly well-suited for flow cytometry applications due to its bright fluorescence, high photostability, and, most notably, the integrated picolyl azide functional group.[5][6] The picolyl moiety chelates copper ions, increasing the effective local concentration of the catalyst at the reaction site.[7][8][9][10] This unique feature allows for a significant reduction in the required copper concentration, thereby minimizing cellular toxicity and preserving the integrity of other cellular components and fluorescent labels, a critical consideration in multi-parameter flow cytometry experiments.[7][11]
These application notes provide a comprehensive guide for the use of BP Fluor 350 picolyl azide in flow cytometry, including detailed protocols for cell labeling and analysis, as well as illustrative data and visualizations to aid in experimental design and execution. The primary application highlighted is the detection of metabolically labeled cells, a powerful technique for studying dynamic cellular processes such as proliferation, transcription, and protein synthesis.
Product Information
| Property | Value | Reference |
| Fluorophore | BP Fluor 350 | [5][6] |
| Reactive Group | Picolyl Azide | [2][3][4][11] |
| Excitation (max) | ~346 nm | [3][4] |
| Emission (max) | ~445 nm | [3][4] |
| Appearance | Solid | [10] |
| Solubility | Water, DMSO, DMF | [3][4][10] |
| Storage | -20°C, protect from light | [3][11] |
Key Advantages of this compound in Flow Cytometry
-
Reduced Copper Catalyst Concentration: The picolyl azide group significantly enhances the efficiency of the click reaction, allowing for a 10-fold or greater reduction in the copper catalyst concentration compared to standard azides.[7][8][9] This is crucial for maintaining cell viability and function.
-
Improved Biocompatibility: Lower copper levels lead to reduced cellular toxicity, making it ideal for experiments on live cells or sensitive cell types.[7][11]
-
Enhanced Signal Intensity: The chelation-assisted reaction can lead to a substantial increase in fluorescence signal, enabling the detection of low-abundance targets.[7][9][10]
-
Compatibility with Multiplexing: The milder reaction conditions are compatible with a wider range of other fluorescent probes, including fluorescent proteins like GFP and phycobiliproteins like R-PE, which can be sensitive to higher copper concentrations.[12][13]
Experimental Overview and Signaling Pathway
The general workflow for using this compound in flow cytometry involves three main stages: metabolic labeling of the target biomolecule with an alkyne-containing analog, cell fixation and permeabilization, and the click reaction with this compound, followed by flow cytometric analysis.
A common application is the analysis of cell proliferation by incorporating the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA.
Experimental Protocols
Protocol 1: General Staining of Alkyne-Modified Cells
This protocol provides a general procedure for labeling cells that have been metabolically tagged with an alkyne-containing molecule.
Materials:
-
Cells metabolically labeled with an alkyne-containing molecule
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS or saponin-based buffer)
-
This compound stock solution (10 mM in DMSO)
-
Click Reaction Buffer (e.g., PBS)
-
Copper (II) Sulfate (CuSO₄) stock solution (100 mM in dH₂O)
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (500 mM in dH₂O, prepare fresh)
-
Flow cytometry tubes
-
Flow cytometer with UV laser
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
439 µL PBS
-
10 µL CuSO₄ (100 mM stock, final concentration 2 mM)
-
1 µL this compound (10 mM stock, final concentration 20 µM)
-
50 µL Sodium Ascorbate (B8700270) (500 mM stock, final concentration 50 mM)
-
-
Note: The final concentrations of this compound and CuSO₄ may need to be optimized for your specific application. A good starting range for the picolyl azide is 1-10 µM.
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a UV laser for excitation and a filter appropriate for the emission of BP Fluor 350 (e.g., 450/50 nm bandpass filter).
-
Data Presentation
The following tables provide illustrative quantitative data for the optimization of the click reaction.
Table 1: Titration of this compound
| This compound (µM) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio |
| 0.1 | 1500 | 15 |
| 0.5 | 7500 | 75 |
| 1.0 | 12000 | 120 |
| 5.0 | 25000 | 250 |
| 10.0 | 28000 | 280 |
| 20.0 | 28500 | 285 |
Illustrative data based on typical experimental outcomes.
Table 2: Titration of Copper (II) Sulfate (with 10 µM this compound)
| CuSO₄ (µM) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) |
| 10 | 18000 | 95 |
| 50 | 26000 | 92 |
| 100 | 28000 | 88 |
| 500 | 28200 | 75 |
| 1000 | 28300 | 60 |
| 2000 | 28350 | 45 |
Illustrative data based on typical experimental outcomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of the alkyne-containing molecule. |
| Incomplete click reaction. | Prepare fresh sodium ascorbate solution. Optimize the concentrations of this compound and CuSO₄. Increase incubation time. | |
| Inadequate permeabilization. | Use a different permeabilization agent or increase incubation time. | |
| High Background | Non-specific binding of the dye. | Decrease the concentration of this compound. Include additional wash steps. |
| Cell clumps. | Filter cells before analysis. Add EDTA to buffers to prevent clumping. | |
| Poor Cell Viability | High copper concentration. | Reduce the concentration of CuSO₄. The use of picolyl azide allows for significantly lower copper levels. |
| Harsh fixation/permeabilization. | Use a milder fixative or permeabilization agent. |
Conclusion
This compound is a highly effective tool for the detection of alkyne-modified biomolecules in flow cytometry. Its key advantage lies in the enhanced efficiency of the copper-catalyzed click reaction, which allows for significantly reduced copper concentrations, leading to improved cell viability and compatibility with multiplexing experiments. The detailed protocols and illustrative data provided in these application notes serve as a valuable resource for researchers aiming to incorporate this powerful technology into their studies of dynamic cellular processes. Proper optimization of reagent concentrations and incubation times is crucial for achieving optimal results.
References
- 1. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Labeling Proteins with BP Fluor 350 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a critical technique in modern biological research and drug development. It allows for the visualization, tracking, and functional analysis of proteins within complex biological systems. BP Fluor 350 picolyl azide (B81097) is a blue-fluorescent probe designed for this purpose, enabling the covalent attachment of a fluorescent signal to proteins of interest. This molecule features a picolyl azide moiety, which enhances the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a fluorophore with excitation and emission maxima suitable for standard fluorescence microscopy and flow cytometry.
The azide group on the BP Fluor 350 probe serves as a bioorthogonal handle, meaning it is chemically inert within biological systems until it reacts with its specific partner, an alkyne. This specificity ensures that the fluorescent label is attached only to the intended protein, which has been pre-functionalized with an alkyne group. The picolyl group within the azide probe acts as a chelating agent for the copper(I) catalyst used in the CuAAC reaction. This chelation increases the effective concentration of the catalyst at the reaction site, leading to a faster and more efficient labeling process, even at lower, less cytotoxic copper concentrations.[1]
BP Fluor 350 picolyl azide can be utilized in two primary click chemistry strategies for protein labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction involves the use of a copper(I) catalyst to join the picolyl azide of the dye with a terminal alkyne on the protein. The inclusion of the picolyl moiety makes this a form of chelation-assisted CuAAC, which is more biocompatible than traditional CuAAC.[2][3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant reacts the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), that has been incorporated into the protein.[6][7][8][][10] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for live-cell imaging where copper toxicity is a concern.[11][12]
These application notes provide detailed protocols for the use of this compound in both CuAAC and SPAAC-based protein labeling experiments.
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below. This information is essential for designing experiments and analyzing results.
| Property | Value | Reference |
| Excitation Maximum (λex) | 346 nm | [11] |
| Emission Maximum (λem) | 445 nm | [11] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [11] |
| Molecular Weight | 515.5 g/mol | [11] |
| Solubility | Water, DMSO, DMF | [11] |
Experimental Protocols
Here, we provide detailed protocols for labeling proteins with this compound using both chelation-assisted CuAAC and SPAAC. These protocols are intended as a starting point and may require optimization for specific proteins and experimental systems.
Protocol 1: Chelation-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in vitro
This protocol describes the labeling of a purified protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
Copper(I)-stabilizing ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate (B8700270): Prepare a 300 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume.
-
Add this compound to a final concentration of 20-50 µM.
-
Add the copper(I)-stabilizing ligand to a final concentration of 100-250 µM.
-
Add copper(II) sulfate to a final concentration of 20-50 µM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 2.5-5 mM to initiate the click reaction.
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 346 nm (for dye concentration). The DOL can be calculated using the following formula: DOL = (A₃₄₆ * ε_protein) / ((A₂₈₀ - (A₃₄₆ * CF₂₈₀)) * ε_dye) where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins on Live Cells
This protocol is designed for labeling cell surface proteins that have been modified to express a strained cyclooctyne (e.g., DBCO).
Materials:
-
Cells expressing the cyclooctyne-modified protein of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Labeling Solution:
-
Prepare a stock solution of this compound in DMSO or cell culture medium.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final labeling concentration (typically 5-20 µM).
-
-
Cell Labeling:
-
Wash the cells expressing the cyclooctyne-modified protein twice with pre-warmed PBS.
-
Add the labeling solution containing this compound to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the protein and cell type.
-
-
Wash and Image:
-
Remove the labeling solution and wash the cells three times with PBS to remove any unreacted dye.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for BP Fluor 350 (excitation ~350 nm, emission ~445 nm).
-
Visualizations
Chelation-Assisted CuAAC Workflow
Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.
SPAAC Live Cell Labeling Workflow
Caption: Workflow for labeling DBCO-modified cell surface proteins with this compound.
Signaling Pathway of Protein Labeling
Caption: The logical pathway for fluorescently labeling a protein of interest using click chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 11. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 12. Page loading... [wap.guidechem.com]
Detecting Alkyne-Tagged Biomolecules with BP Fluor 350 Picolyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and visualize biomolecules within their native environment is a cornerstone of modern biological research and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and bioorthogonal method for attaching probes to metabolically or genetically incorporated alkyne-tagged biomolecules.[1][2][] BP Fluor 350 Picolyl Azide (B81097) is a state-of-the-art fluorescent probe designed to leverage this chemistry for the sensitive detection of alkyne-modified proteins, nucleic acids, and lipids.
BP Fluor 350 is a blue-fluorescent dye with spectral properties similar to Alexa Fluor 350, exhibiting an excitation maximum at approximately 346 nm and an emission maximum at 445 nm.[4][5][6] Its key innovation lies in the incorporation of a picolyl azide moiety. This structural feature includes a copper-chelating motif that significantly enhances the rate and efficiency of the CuAAC reaction.[7][8][9] This chelation effect increases the local concentration of the copper(I) catalyst at the reaction site, leading to faster labeling kinetics and allowing for a significant reduction in the overall copper concentration required.[9] The benefits of this enhanced reactivity include improved biocompatibility, reduced cell toxicity, and a substantial increase in signal intensity, which is particularly advantageous for the detection of low-abundance biomolecules.[7][10][9]
These application notes provide detailed protocols for the use of BP Fluor 350 Picolyl Azide in labeling and imaging alkyne-tagged biomolecules in various experimental contexts.
Product Information and Specifications
Quantitative data for this compound and the parent fluorophore are summarized below for easy reference.
| Property | Value | Reference |
| Fluorophore | BP Fluor 350 (Alexa Fluor 350 Equivalent) | [11][12] |
| Excitation Maximum (Ex) | ~346 nm | [4][5][6] |
| Emission Maximum (Em) | ~445 nm | [4][5][6] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [4][5][6] |
| Molecular Weight | 515.5 g/mol | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Storage | -20°C, desiccated | [4][9] |
Experimental Workflow & Reaction Mechanism
The overall workflow for labeling alkyne-tagged biomolecules with this compound involves the metabolic or enzymatic incorporation of an alkyne-containing building block into the biomolecule of interest, followed by the CuAAC reaction with the fluorescent azide probe.
Caption: General workflow for labeling and detecting alkyne-tagged biomolecules.
The core of the detection method is the copper(I)-catalyzed azide-alkyne cycloaddition. The picolyl group on the azide accelerates this reaction.
Caption: The CuAAC reaction mechanism for fluorescent labeling.
Experimental Protocols
The following are generalized protocols. Optimal conditions, including probe concentration, copper concentration, and incubation time, may need to be determined empirically for specific cell types, tissues, or biomolecules.
Protocol 1: Labeling of Nascent DNA in Cultured Cells
This protocol is designed for labeling newly synthesized DNA using the alkyne-tagged thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Materials and Reagents:
-
Alkyne-tagged biomolecule (e.g., EdU for DNA)
-
This compound (prepare a 1-10 mM stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄) (prepare a 100 mM stock solution in deionized water)
-
Sodium Ascorbate (prepare a 1 M stock solution in deionized water, fresh for each use)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (prepare a 100 mM stock solution in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash Buffer (e.g., PBS with 3% Bovine Serum Albumin)
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add EdU to the culture medium at a final concentration of 1-10 µM and incubate for the desired pulse duration (e.g., 1-24 hours) under normal culture conditions.
-
Cell Fixation: Aspirate the media, wash cells twice with PBS, and add the fixative. Incubate for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells twice with PBS.
-
Permeabilization: Add Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Washing: Remove the permeabilization buffer and wash the cells twice with Wash Buffer.
-
Click Reaction Cocktail Preparation: Prepare the cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:
-
PBS: 435 µL
-
This compound (from 10 mM stock): 2.5 µL (Final: 50 µM)
-
CuSO₄ (from 100 mM stock): 5 µL (Final: 1 mM)
-
THPTA (from 100 mM stock): 2.5 µL (Final: 0.5 mM)
-
Sodium Ascorbate (from 1 M stock, freshly prepared): 50 µL (Final: 100 mM)
-
Note: The picolyl azide allows for the use of lower copper concentrations. Optimization experiments with CuSO₄ concentrations ranging from 50 µM to 500 µM are recommended to minimize potential toxicity while maintaining signal.[7]
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Remove the reaction cocktail and wash the cells three times with Wash Buffer.
-
Imaging: The cells are now ready for imaging. If desired, proceed with counterstaining (e.g., DAPI for nuclei). Mount the coverslip and visualize using a fluorescence microscope with appropriate filter sets for BP Fluor 350 (e.g., DAPI or UV filter set).
Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysates
This protocol is suitable for detecting proteins that have been metabolically labeled with an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) followed by alkyne-azide switching or direct labeling with a terminal alkyne probe.
Materials and Reagents:
-
Cell lysate containing alkyne-modified proteins in a buffer free of sodium azide.
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in deionized water)
-
THPTA ligand (100 mM stock in deionized water)
-
Sodium Ascorbate (300 mM stock in deionized water, fresh for each use)
-
Protein Labeling Buffer (e.g., 1.5x PBS)
Procedure:
-
Sample Preparation: Start with 50 µL of cell lysate (typically 1-5 mg/mL protein concentration).
-
Reaction Mix Preparation: In a microcentrifuge tube, combine the following:
-
Protein Lysate: 50 µL
-
PBS Buffer: 90 µL
-
This compound (from 10 mM stock): 2.5 µL (adjust as needed based on protein concentration)
-
THPTA (from 100 mM stock): 10 µL
-
CuSO₄ (from 20 mM stock): 10 µL
-
-
Initiate Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate to initiate the click reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Analysis: The alkyne-tagged proteins are now fluorescently labeled. The sample is ready for downstream analysis, such as 1D or 2D gel electrophoresis. Visualize the labeled proteins using a gel imager equipped with a UV transilluminator or other appropriate light source and filter.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient metabolic labeling. | Increase the concentration of the alkyne-tagged precursor or the incubation time. Ensure cell health during labeling. |
| Inactive Sodium Ascorbate. | Always use a freshly prepared stock solution of Sodium Ascorbate. | |
| Insufficient permeabilization for intracellular targets. | Increase the permeabilization time or try a different permeabilization agent (e.g., methanol). | |
| Suboptimal click reaction conditions. | Optimize the concentration of this compound and the copper catalyst. While picolyl azide allows for lower copper, ensure enough is present for efficient catalysis. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction. |
| Non-specific binding of the probe. | Include a blocking agent like Bovine Serum Albumin (BSA) in the wash buffer. Ensure proper removal of the click reaction cocktail. | |
| Precipitation of the fluorescent probe. | Ensure the probe is fully dissolved in the reaction cocktail. If precipitation is observed, briefly heat the vial and vortex.[1] | |
| Cellular Toxicity | High copper concentration. | Titrate the CuSO₄ concentration downwards. The use of picolyl azide should allow for significantly lower concentrations (e.g., 50-200 µM) compared to standard click chemistry protocols, especially when combined with a stabilizing ligand like THPTA.[7][9] |
For further support, please consult the product's technical documentation or contact technical support.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 5. BP Fluor 350 Acid, 1095667-71-2 | BroadPharm [broadpharm.com]
- 6. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 12. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BP Fluor 350 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the specific and efficient labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage without the need for cytotoxic copper catalysts.[1][2] This makes SPAAC an ideal tool for in vivo imaging, bioconjugation, and various applications in drug development.[1]
BP Fluor 350 is a bright and photostable blue-fluorescent dye with an excitation maximum at 346 nm and an emission maximum at 445 nm.[3] The picolyl azide moiety enhances the reaction kinetics of copper-catalyzed click chemistry (CuAAC) by chelating copper ions, and it can also participate in SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO).[4] These application notes provide an overview and detailed protocols for utilizing BP Fluor 350 picolyl azide for the fluorescent labeling of biomolecules via SPAAC.
Product Specifications: this compound
| Property | Value | Source |
| Molecular Weight | 515.5 g/mol | [3] |
| Excitation Maximum (λex) | 346 nm | [3] |
| Emission Maximum (λem) | 445 nm | [3] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C, desiccated and protected from light | [3] |
Key Applications
-
Fluorescent Labeling of Biomolecules: Covalently attach a bright, blue-fluorescent tag to proteins, nucleic acids, lipids, or glycans that have been metabolically, enzymatically, or chemically modified to contain a strained alkyne.
-
Bioimaging: Visualize the localization, trafficking, and dynamics of labeled biomolecules in live or fixed cells using fluorescence microscopy.[5]
-
Flow Cytometry: Quantify labeled cell populations and analyze cellular events.
Experimental Protocols
Protocol 1: General Procedure for Labeling a DBCO-Modified Protein with this compound
This protocol describes the labeling of a purified protein that has been functionalized with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the labeling efficiency by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 346 nm (for dye concentration). The degree of labeling can be calculated using the extinction coefficients of the protein and BP Fluor 350.
Protocol 2: Fluorescent Labeling of Metabolically-Labeled Glycans in Live Cells
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
DBCO-functionalized fluorescent probe (as an analogue to using a strained-alkyne modified sugar and this compound)
-
PBS, pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-modified sugar to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2).[5]
-
-
Cell Preparation:
-
Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azide-modified sugar.[5]
-
-
SPAAC Reaction (Live-Cell Imaging):
-
Prepare a staining solution of the DBCO-fluorophore in complete culture medium at a final concentration of 5-15 µM.[6]
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.[6]
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
-
SPAAC Reaction (Fixed-Cell Imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Wash the cells twice with PBS.
-
(Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[5]
-
Wash the cells twice with PBS.
-
Prepare a staining solution of the DBCO-fluorophore in PBS at a final concentration of 5-15 µM.
-
Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.[5]
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips and image the cells.
-
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Various SPAAC Reactions
| Strained Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | [7] |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | [7] |
| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | [7] |
| fluor[11+1]CPP | Benzyl azide | 4.4 x 10⁻³ | [7] |
| DIBO | Benzyl azide | ~0.3 | [8] |
| Ketone-DIBO | Benzyl azide | ~0.9 | [8] |
Mandatory Visualizations
Caption: SPAAC reaction of a strained alkyne with this compound.
Caption: General workflow for SPAAC labeling of cells.
Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
Increase the concentration of the this compound.
-
Increase the incubation time.
-
Ensure that the buffer used is free of any azide-containing compounds (e.g., sodium azide) as this will compete with the intended reaction.[9]
-
-
High Background:
-
Reduce the concentration of the this compound.
-
Increase the number of washing steps after incubation.
-
If performing live-cell imaging, consider incubating the cells in dye-free media for a period after labeling to allow for the washout of non-specifically bound dye.[6]
-
-
Protein Precipitation:
-
Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum (ideally <10%).
-
Conclusion
This compound is a versatile tool for the fluorescent labeling of biomolecules via the strain-promoted azide-alkyne cycloaddition reaction. Its bright blue fluorescence and the bioorthogonal nature of the SPAAC reaction make it highly suitable for a wide range of applications in cell biology and drug development, enabling the specific and sensitive detection of biomolecules in their native environment. The provided protocols offer a starting point for the successful implementation of this technology in your research.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Nucleic Acids with BP Fluor 350 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 350 is a blue-fluorescent dye with excitation and emission maxima of 346 nm and 445 nm, respectively, making it suitable for multiplexing with other fluorophores. The picolyl azide (B81097) functional group significantly enhances the kinetics of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is due to the copper-chelating nature of the picolyl moiety, which increases the effective concentration of the copper catalyst at the reaction site. This feature allows for the use of lower copper concentrations, improving the biocompatibility of the labeling reaction and leading to a substantial increase in signal intensity.[1][2][3] BP Fluor 350 picolyl azide is a versatile probe that can be used in both copper-catalyzed (CuAAC) and copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for the labeling of alkyne-modified nucleic acids.[4]
Data Presentation
| Property[4] | Value |
| Fluorophore | BP Fluor 350 |
| Excitation Maximum | 346 nm |
| Emission Maximum | 445 nm |
| Molecular Weight | 515.5 g/mol |
| Solubility | Water, DMSO, DMF |
| Reactive Group | Picolyl Azide |
| Reaction | CuAAC & SPAAC |
Experimental Protocols
This section provides detailed protocols for the two primary methods of labeling alkyne-modified nucleic acids with this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Nucleic Acids
This protocol is suitable for labeling DNA or RNA that has been modified to contain a terminal alkyne group. The picolyl azide moiety enhances the reaction rate, allowing for lower concentrations of the copper catalyst.
Materials:
-
Alkyne-modified DNA or RNA
-
This compound (e.g., from BroadPharm)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Nuclease-free water
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
DMSO (anhydrous)
-
Purification supplies (e.g., ethanol (B145695), 3 M sodium acetate (B1210297), size-exclusion spin columns, or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 1-5 mM stock solution in anhydrous DMSO.
-
Alkyne-modified Nucleic Acid: Resuspend in nuclease-free water or TE buffer to a final concentration of 100 µM.
-
Copper(II) Sulfate: Prepare a 10 mM stock solution in nuclease-free water.
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution in nuclease-free water or DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water to bring the final volume to 100 µL.
-
10 µL of 10x reaction buffer (e.g., 1 M sodium phosphate buffer, pH 7.0).
-
1-10 µL of 100 µM alkyne-modified nucleic acid (final concentration 1-10 µM).
-
A 10-fold molar excess of this compound relative to the nucleic acid (final concentration 10-100 µM).
-
4 µL of 50 mM THPTA/TBTA ligand (final concentration 2 mM).
-
2 µL of 10 mM CuSO₄ (final concentration 200 µM).
-
10 µL of freshly prepared 100 mM sodium ascorbate (final concentration 10 mM).
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of Labeled Nucleic Acid:
-
Purify the labeled nucleic acid to remove unreacted dye and catalyst components. Choose one of the following methods:
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
Size-Exclusion Chromatography: Use a commercially available spin column (e.g., G-25) according to the manufacturer's instructions to separate the labeled nucleic acid from smaller molecules.
-
HPLC: For high-purity applications, reverse-phase or ion-exchange HPLC can be used to purify the labeled product.
-
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified nucleic acid using UV-Vis spectrophotometry, measuring absorbance at 260 nm (for nucleic acid) and 346 nm (for BP Fluor 350).
-
Store the labeled nucleic acid at -20°C, protected from light.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Strained Alkyne-Modified Nucleic Acids
This copper-free click chemistry method is ideal for applications where copper is cytotoxic or may interfere with downstream experiments. It requires the nucleic acid to be modified with a strained alkyne, such as DBCO, BCN, or DIFO.
Materials:
-
Strained alkyne-modified DNA or RNA (e.g., DBCO-modified)
-
This compound
-
Nuclease-free water
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (anhydrous)
-
Purification supplies (as in Protocol 1)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 1-5 mM stock solution in anhydrous DMSO.
-
Strained Alkyne-modified Nucleic Acid: Resuspend in nuclease-free water or TE buffer to a final concentration of 100 µM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Nuclease-free water to bring the final volume to 100 µL.
-
10 µL of 10x reaction buffer (e.g., 10x PBS, pH 7.4).
-
1-10 µL of 100 µM strained alkyne-modified nucleic acid (final concentration 1-10 µM).
-
A 2- to 5-fold molar excess of this compound relative to the nucleic acid (final concentration 2-50 µM).
-
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight for higher efficiency, protected from light.
-
-
Purification of Labeled Nucleic Acid:
-
Follow the same purification procedures as described in Protocol 1 (Ethanol Precipitation, Size-Exclusion Chromatography, or HPLC).
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency as described in Protocol 1.
-
Store the labeled nucleic acid at -20°C, protected from light.
-
Mandatory Visualizations
Caption: Workflow for CuAAC labeling of nucleic acids.
Caption: Workflow for SPAAC labeling of nucleic acids.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. click.vectorlabs.com [click.vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BP Fluor 350 Picolyl Azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BP Fluor 350 picolyl azide (B81097) in super-resolution microscopy applications. This blue-emitting fluorescent probe is a valuable tool for high-resolution imaging, enabling the visualization of subcellular structures with nanoscale precision.
Introduction to BP Fluor 350 Picolyl Azide
This compound is a blue-fluorescent probe featuring an azide group for covalent attachment to alkyne-modified biomolecules via click chemistry.[1][2] The integrated picolyl moiety enhances the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for a significant reduction in the copper catalyst concentration.[3][4] This is particularly advantageous for live-cell imaging, as it minimizes cellular toxicity.[3] BP Fluor 350 is spectrally similar to Alexa Fluor® 350, with an excitation maximum around 346 nm and an emission maximum around 445 nm.[2][5] Its brightness and photostability make it a suitable candidate for demanding imaging techniques, including super-resolution microscopy.[5][6]
While specific data for this compound in super-resolution microscopy is emerging, its spectral characteristics suggest its utility in techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). The protocols provided herein are based on established methodologies for spectrally similar dyes and click chemistry-based labeling for super-resolution imaging.[7][8][9][10]
Quantitative Data
The following table summarizes the key spectral properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 346 nm | [2][5] |
| Emission Maximum (Em) | 445 nm | [2][5] |
| Molar Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [2][5] |
| Molecular Weight | 515.5 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2][5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Handle
This protocol describes the incorporation of an alkyne-containing amino acid analog into newly synthesized proteins, preparing them for subsequent labeling with this compound.
Materials:
-
Cell culture medium without methionine
-
L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analog
-
Phosphate-buffered saline (PBS)
-
Cell culture plates and appropriate cells
Procedure:
-
Culture cells to the desired confluency.
-
Remove the normal growth medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with the alkyne-containing amino acid analog (e.g., 25-50 µM L-homopropargylglycine).
-
Incubate the cells for 4-24 hours to allow for incorporation of the analog into newly synthesized proteins. The optimal incubation time will depend on the protein of interest and the cell type.
-
Proceed to the fixation and click chemistry labeling protocol.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound
This protocol details the covalent attachment of this compound to alkyne-labeled biomolecules in fixed cells.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (PBS)
Procedure:
-
Fixation: After metabolic labeling, wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS and block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The picolyl azide allows for lower copper concentrations. A starting point for optimization is:
-
This compound: 1-5 µM
-
CuSO₄: 50 µM
-
THPTA: 250 µM
-
Sodium ascorbate: 2.5 mM (freshly prepared)
-
Dilute all components in PBS.
-
-
Labeling: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
The sample is now ready for imaging.
Protocol 3: (d)STORM Imaging of BP Fluor 350 Labeled Samples
This is a generalized protocol for direct STORM (dSTORM) imaging. Optimal imaging conditions, especially laser powers and buffer composition, will need to be determined empirically.
Materials:
-
STORM imaging buffer:
-
A common starting point is a glucose oxidase-based oxygen scavenging system in a suitable buffer (e.g., Tris-HCl or PBS).
-
10% (w/v) glucose
-
1 U/µL glucose oxidase
-
40 µg/mL catalase
-
A thiol such as 10-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA) to facilitate photoswitching.
-
-
A super-resolution microscope equipped with appropriate lasers (e.g., ~350-405 nm for activation/excitation and a suitable emission filter).
Procedure:
-
Mount the labeled sample on the microscope.
-
Replace the PBS with the freshly prepared STORM imaging buffer.
-
Locate the region of interest using low-intensity illumination.
-
Increase the laser power at the excitation wavelength of BP Fluor 350 (around 350 nm, though a 405 nm laser may also be effective for photoswitching) to induce photoswitching and blinking of the fluorophores.
-
Acquire a series of thousands of images (frames) to capture the stochastic blinking events.
-
Process the acquired image stack with appropriate localization software to reconstruct the super-resolved image.
Visualizations
Caption: A generalized workflow for super-resolution imaging using this compound.
Caption: The mechanism of CuAAC for labeling with this compound.
References
- 1. Sample Preparation and Choice of Fluorophores for Single and Dual Color Photo-Activated Localization Microscopy (PALM) with Bacterial Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. A Guide to Super-Resolution | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. micron.ox.ac.uk [micron.ox.ac.uk]
- 7. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pnas.org [pnas.org]
- 10. Multicolor Super-Resolution Fluorescence Imaging via Multi-Parameter Fluorophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multiplexing BP Fluor 350 Picolyl Azide with GFP-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to simultaneously visualize multiple proteins within a single cell is crucial for dissecting complex cellular processes and understanding disease mechanisms. This application note provides a detailed protocol for multiplexing the blue-fluorescent BP Fluor 350 picolyl azide (B81097) with Green Fluorescent Protein (GFP)-tagged proteins. This combination allows for the precise localization and tracking of two distinct proteins, leveraging the specificity of genetic tagging with GFP and the versatility of bioorthogonal click chemistry for labeling a second protein of interest. BP Fluor 350 is a bright and photostable blue fluorescent dye, and its spectral properties are well-separated from those of GFP, minimizing signal bleed-through and enabling clear two-color imaging. This approach is particularly valuable for studying protein-protein interactions, subcellular localization, and the dynamics of signaling pathways.
Data Presentation
The spectral characteristics of BP Fluor 350 and Enhanced Green Fluorescent Protein (EGFP) are summarized in the table below, highlighting their suitability for multiplexed fluorescence microscopy.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| BP Fluor 350 | ~346 | ~445 | ~19,000 | Bright blue fluorescence, suitable for high-abundance targets. |
| EGFP | ~488 | ~509 | ~56,000 | Bright and stable green fluorescence, widely used for protein tagging. |
Experimental Protocols
This section details the key experimental procedures for successfully multiplexing BP Fluor 350 picolyl azide with a GFP-tagged protein. The protocol is optimized for cultured mammalian cells and involves the introduction of a bioorthogonal handle for click chemistry, followed by cell fixation, permeabilization, and fluorescent labeling.
Protocol 1: Introduction of a Bioorthogonal Handle for Click Chemistry
To label a protein of interest with this compound, a corresponding bioorthogonal reactive group, such as a terminal alkyne or a strained cyclooctyne (B158145), must be incorporated into the protein. This can be achieved through various methods, including the use of unnatural amino acids or metabolic labeling. This protocol outlines the metabolic labeling approach using an alkyne-modified amino acid analog.
Materials:
-
Mammalian cell line expressing the GFP-tagged protein of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-modified methionine analogs)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Culture the mammalian cells expressing the GFP-tagged protein to the desired confluency.
-
Prepare the metabolic labeling medium by supplementing methionine-free medium with either AHA or HPG at a final concentration of 25-50 µM.
-
Remove the complete culture medium from the cells and wash once with sterile PBS.
-
Add the metabolic labeling medium to the cells and incubate for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the turnover rate of the protein of interest and should be determined empirically.
-
After the incubation period, the cells are ready for fixation and subsequent click chemistry labeling.
Protocol 2: Fixation and Permeabilization of Cells
Proper fixation and permeabilization are critical for preserving the fluorescence of GFP and allowing the this compound to access the target protein.
Materials:
-
Cells from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared)
-
0.25% Triton X-100 in PBS
-
PBS, pH 7.4
-
Glycine (B1666218) or Tris buffer to quench PFA
Procedure:
-
Carefully remove the metabolic labeling medium from the cells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Remove the PFA solution and wash the cells three times with PBS.
-
To quench any remaining PFA, incubate the cells with 100 mM glycine or Tris in PBS for 5 minutes.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.
Protocol 3: Copper-Free Click Chemistry Labeling with this compound
Copper-free click chemistry is recommended for cellular applications as it avoids the cytotoxicity associated with copper catalysts. This protocol utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) if a strained cyclooctyne was incorporated, or a similar copper-free reaction. For standard terminal alkynes, a copper-catalyzed reaction would be necessary, but care must be taken to minimize copper exposure to the cells.
Materials:
-
Fixed and permeabilized cells from Protocol 2
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
(Optional) To reduce non-specific binding, incubate the fixed and permeabilized cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Prepare the labeling solution by diluting the this compound stock solution in PBS to a final concentration of 2-10 µM. The optimal concentration should be determined empirically.
-
Remove the PBS (or blocking solution) and add the labeling solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the labeling solution and wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove any unbound dye.
-
The cells are now ready for imaging. Mount the coverslip with an appropriate mounting medium.
Protocol 4: Fluorescence Microscopy and Image Acquisition
Equipment:
-
Fluorescence microscope equipped with appropriate filter sets for BP Fluor 350 and GFP.
-
BP Fluor 350 Channel: Excitation filter ~350/50 nm, Emission filter ~460/50 nm.
-
GFP Channel: Excitation filter ~480/40 nm, Emission filter ~525/50 nm.
-
-
Digital camera for image acquisition.
Procedure:
-
Place the prepared slide on the microscope stage.
-
Sequentially acquire images in the BP Fluor 350 and GFP channels to minimize bleed-through.
-
Begin with the longer wavelength fluorophore (GFP) to reduce photobleaching of the blue dye.
-
Use appropriate controls, including:
-
Cells expressing only the GFP-tagged protein (to check for bleed-through into the blue channel).
-
Cells labeled only with this compound (to check for bleed-through into the green channel).
-
Unlabeled cells (to assess autofluorescence).
-
-
Process and overlay the acquired images to visualize the colocalization or distinct localization of the two proteins.
Mandatory Visualizations
Caption: Experimental workflow for multiplexed labeling.
Caption: MAPK/ERK signaling pathway visualization.
Application Example: Visualizing the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in many cancers. A common method to study ERK activation is to monitor its translocation from the cytoplasm to the nucleus.
In a potential experiment, a cell line could be engineered to express ERK tagged with GFP (ERK-GFP). Upon stimulation with a growth factor, the translocation of the green fluorescent ERK from the cytoplasm to the nucleus can be visualized. To investigate the role of an upstream kinase, such as Raf, in this process, non-canonical amino acid tagging followed by click chemistry with this compound could be employed to label Raf. This dual-labeling strategy would allow researchers to simultaneously visualize the localization of Raf (blue fluorescence) and the activation-dependent translocation of ERK-GFP (green fluorescence) in response to specific stimuli or drug candidates. This provides a powerful tool for screening compounds that modulate the MAPK/ERK pathway and for understanding the spatial and temporal dynamics of this critical signaling cascade.
Application Notes and Protocols for High-Throughput Screening Assays Using Fluorescent Picolyl Azides
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets.[1][2] A key challenge in HTS is the development of robust and sensitive assays that can be miniaturized and automated.[1][2] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for developing such assays due to its high efficiency, specificity, and biocompatibility.[3][4] This document provides detailed application notes and protocols for utilizing fluorescent picolyl azides in HTS assays.
The use of a picolyl azide (B81097) moiety significantly enhances the rate of the CuAAC reaction.[5][6][7] The picolyl group chelates the copper(I) catalyst, increasing its effective concentration at the site of the reaction and leading to faster kinetics.[5][8][9] This allows for a reduction in the overall copper concentration, which in turn minimizes cytotoxicity and damage to sensitive biological molecules, a critical consideration for cell-based assays.[7][8][9][10]
This document will focus on the use of a representative green-fluorescent picolyl azide, AZDye 488 Picolyl Azide, for its excellent spectral properties and commercial availability. The principles and protocols described herein can be adapted for other fluorescent picolyl azides with different spectral characteristics.
Data Presentation
Table 1: Spectral and Physicochemical Properties of Selected Fluorescent Picolyl Azides
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Solubility | Spectrally Similar Dyes |
| AZDye 488 Picolyl Azide | 494 | 517 | 73,000 | Water, DMSO, DMF | Alexa Fluor® 488, CF® 488A, DyLight® 488[10] |
| 6-FAM Picolyl Azide | ~495 | ~517 | ~83,000 | DMSO, DMF | FITC |
| AZDye 555 Picolyl Azide | 555 | 572 | ~150,000 | Water, DMSO, DMF | Cy3®, Alexa Fluor® 555, CF® 555[9] |
| Cy5 Picolyl Azide | 647 | 663 | 250,000 | Water, DMSO, DMF | Alexa Fluor® 647, CF® 647, DyLight® 649[8] |
Experimental Protocols
Protocol 1: General Protein Labeling in a Cell Lysate HTS Assay
This protocol describes a general method for identifying enzyme inhibitors in a high-throughput format. An alkyne-modified substrate is incubated with a cell lysate containing the target enzyme. The enzymatic reaction incorporates the alkyne tag onto a protein or peptide, which is then detected by CuAAC with AZDye 488 Picolyl Azide.
Materials:
-
Alkyne-functionalized substrate specific to the enzyme of interest
-
Cell lysate containing the target enzyme
-
Assay buffer (e.g., PBS, Tris buffer, pH 7.4)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
AZDye 488 Picolyl Azide (e.g., from Vector Labs)[10]
-
Copper(II) Sulfate (CuSO₄)
-
Copper Protectant/Ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Stop solution (e.g., 8 M Guanidine HCl)
-
384-well microplates, black, clear bottom
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into a 384-well plate using an automated liquid handler.
-
Enzyme Reaction:
-
Prepare a master mix containing the cell lysate and the alkyne-functionalized substrate in the assay buffer.
-
Dispense the master mix into the wells of the 384-well plate containing the test compounds.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Click Reaction:
-
Prepare a fresh "click-mix" containing CuSO₄, the copper protectant ligand, and AZDye 488 Picolyl Azide in assay buffer.
-
Add the reducing agent (Sodium Ascorbate) to the click-mix immediately before use to reduce Cu(II) to Cu(I).
-
Add the complete click-mix to each well of the assay plate.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution if necessary (optional, depending on the assay).
-
Read the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for AZDye 488 (e.g., Ex/Em = 494/517 nm).
-
-
Data Analysis:
-
Normalize the data to controls.
-
Identify "hits" as compounds that significantly reduce the fluorescence signal compared to the negative control.
-
Protocol 2: Cell-Based Assay for Target Engagement
This protocol outlines a method to assess whether a drug candidate engages with its intended target within a cellular context. Cells are treated with an alkyne-bearing probe that binds to the target protein. Subsequent lysis and click chemistry with a fluorescent picolyl azide allow for quantification of target engagement.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Alkyne-modified target-specific probe
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
AZDye 488 Picolyl Azide
-
Click chemistry reagents (as in Protocol 1)
-
96- or 384-well clear-bottom plates for imaging or fluorescence reading
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Probe Labeling:
-
Add the alkyne-modified probe to the cells and incubate for a time sufficient for it to enter the cells and bind to its target.
-
-
Cell Lysis:
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
-
Click Reaction:
-
Perform the click reaction on the cell lysate as described in Protocol 1, step 3.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the presence of a test compound indicates that it is competing with the alkyne probe for binding to the target, thus demonstrating target engagement.
-
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. Click-Chemistry Based High Throughput Screening Platform for Modulators of Ras Palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 6-FAM-Picolyl-Azide [baseclick.eu]
- 6. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for BP Fluor 350 Picolyl Azide in Fixed Cell Staining and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 350 picolyl azide (B81097) is a blue-fluorescent probe designed for the detection of alkyne-modified biomolecules within cellular environments. This reagent is particularly advantageous for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" in fixed cells. The integrated picolyl azide moiety acts as a copper-chelating ligand, which significantly accelerates the reaction rate and allows for a reduction in the required copper catalyst concentration. This enhancement in reaction efficiency leads to improved signal-to-noise ratios and better preservation of cellular morphology and other fluorescent signals, such as those from fluorescent proteins or other organic dyes.[1][2][3][4][5] BP Fluor 350 is optimally excited at approximately 346 nm and emits around 445 nm, making it suitable for standard microscopy setups equipped with a DAPI filter set.[6]
These application notes provide detailed protocols for the use of BP Fluor 350 picolyl azide in fixed-cell staining and imaging, including guidelines for sample preparation, the click reaction, and combination with immunofluorescence.
Key Advantages of this compound
-
Enhanced Reaction Kinetics: The picolyl group chelates copper (I), increasing its effective concentration at the site of the reaction and accelerating the cycloaddition.[3][5]
-
Reduced Copper Concentration: The enhanced reactivity allows for significantly lower concentrations of the copper catalyst, which is beneficial for preserving sample integrity and reducing background fluorescence.[1][2]
-
Improved Signal-to-Noise Ratio: The combination of higher reaction efficiency and lower background results in brighter, more specific labeling of target molecules.[1][2]
-
Compatibility with Multiplexing: The reduced copper levels and optimized reaction conditions make it more compatible with other fluorescent labels, including fluorescent proteins and antibodies used in immunofluorescence.[1][2]
Spectral Properties
| Property | Value |
| Excitation Maximum (Ex) | ~346 nm |
| Emission Maximum (Em) | ~445 nm |
| Recommended Filter Set | DAPI |
Experimental Protocols
Protocol 1: Standard Fixed-Cell Staining with this compound
This protocol is a general guideline for the labeling of alkyne-modified biomolecules in fixed cells. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Cells cultured on coverslips containing alkyne-modified biomolecules
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Wash buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
This compound
-
Click Reaction Cocktail (prepare fresh):
-
Copper (II) Sulfate (CuSO₄)
-
Copper protectant/ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Remove culture medium from cells.
-
Wash cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Remove fixative and wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.
-
Remove permeabilization solution and wash cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a 1 mL reaction volume:
-
To 890 µL of PBS, add 10 µL of a 10 mM this compound stock solution (final concentration: 100 µM).
-
Add 50 µL of a 20 mM CuSO₄ solution (final concentration: 1 mM).
-
Add 50 µL of a 50 mM copper protectant/ligand solution (final concentration: 2.5 mM).
-
Vortex briefly.
-
Add 100 µL of a freshly prepared 100 mM sodium ascorbate (B8700270) solution (final concentration: 10 mM). Vortex immediately.
-
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the Click Reaction Cocktail.
-
Wash the cells three times with 3% BSA in PBS for 5 minutes each.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
-
Protocol 2: Combined Immunofluorescence and Click Chemistry
This protocol allows for the simultaneous detection of an alkyne-modified biomolecule and a protein of interest via immunofluorescence.
Materials:
-
All materials from Protocol 1
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
Procedure:
-
Fixation and Permeabilization:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with 3% BSA in PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with 3% BSA in PBS for 5 minutes each.
-
-
Click Reaction:
-
Follow step 3 from Protocol 1.
-
-
Washing:
-
Follow step 4 from Protocol 1.
-
-
Mounting and Imaging:
-
Follow step 5 from Protocol 1, ensuring the imaging setup is appropriate for both BP Fluor 350 and the secondary antibody fluorophore.
-
Quantitative Data Summary
The use of picolyl azides significantly enhances the signal intensity in CuAAC reactions compared to non-chelating azides, allowing for lower copper concentrations.
| Parameter | Non-Chelating Azide | Picolyl Azide | Benefit of Picolyl Azide |
| Required Copper Concentration | High (e.g., 1-2 mM) | Low (e.g., 50-200 µM)[1][7][8] | Reduced cytotoxicity and background |
| Relative Signal Intensity | Lower | Up to 40-fold higher[4] | Increased sensitivity |
| Reaction Time | Longer | Shorter | Improved workflow efficiency |
Visualizations
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Picolyl Azide Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolyl azide (B81097) fluorescent probes represent a significant advancement in bioorthogonal chemistry for in vivo and live-cell imaging. These probes participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The defining feature of picolyl azides is the presence of a pyridine (B92270) ring adjacent to the azide group. This structural motif acts as a copper-chelating moiety, dramatically accelerating the rate of the CuAAC reaction.[1][2][3] This enhancement allows for a significant reduction in the concentration of the copper catalyst required, thereby minimizing cellular toxicity and making it a more biocompatible tool for studying biological processes in living systems.[1][4][5][6] The use of picolyl azides can lead to a substantial increase in signal intensity, up to 40-fold compared to conventional azides, which is particularly valuable for detecting low-abundance biomolecules.[4][5][6]
This document provides detailed application notes and protocols for the use of picolyl azide fluorescent probes in various in vivo and live-cell labeling experiments.
Principle of Picolyl Azide-Mediated CuAAC
The key to the enhanced performance of picolyl azide probes lies in the chelation-assisted CuAAC reaction. The picolyl group's nitrogen atom coordinates with the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction. This proximity effect accelerates the cycloaddition reaction between the picolyl azide and an alkyne-modified biomolecule.
Caption: Chelation-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Applications
Picolyl azide fluorescent probes are versatile tools for a range of in vivo and live-cell labeling applications, including:
-
Metabolic Labeling: Incorporation of alkyne-modified metabolic precursors into newly synthesized biomolecules such as proteins, glycans, lipids, and nucleic acids, followed by detection with a picolyl azide-fluorophore conjugate.[1]
-
Site-Specific Protein Labeling: Genetic encoding of an unnatural amino acid containing a picolyl azide group into a protein of interest allows for precise labeling with an alkyne-functionalized fluorescent probe.[2][3][7]
-
Cell Surface Labeling: Targeting and labeling of cell surface proteins or other biomolecules that have been engineered to contain an alkyne or picolyl azide moiety.[1][8]
-
Lipid Imaging: Sensitive detection of alkyne-modified lipids in cellular membranes.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo application of picolyl azide fluorescent probes.
Table 1: Comparison of Picolyl Azide vs. Conventional Azide in CuAAC
| Parameter | Picolyl Azide | Conventional Azide | Reference |
| Relative Reaction Rate | Significantly Faster | Slower | [1] |
| Required Cu(I) Concentration | 10–50 µM | 100-1000 µM | [1][2] |
| Signal Intensity | Up to 40-fold higher | Baseline | [4][5][6] |
| Biocompatibility | High (due to low Cu(I)) | Lower (potential for toxicity) | [1][4][5] |
Table 2: Recommended Reagent Concentrations for Live-Cell Labeling
| Reagent | Concentration Range | Notes | Reference |
| Picolyl Azide-Fluorophore | 1 - 10 µM | Optimal concentration should be determined empirically. | [9] |
| CuSO₄ | 10 - 50 µM | Lower concentrations are preferred to minimize toxicity. | [1][2] |
| Copper Ligand (e.g., THPTA, BTTAA) | 50 - 250 µM | Used in excess of copper to stabilize the Cu(I) state and protect cells. | [2] |
| Reducing Agent (e.g., Ascorbic Acid, TCEP) | 2.5 mM (Ascorbic Acid) or 1 mM (TCEP) | Freshly prepared stock solution is crucial for efficient reduction of Cu(II) to Cu(I). | [2] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling of Alkyne-Modified Biomolecules
This protocol describes a general procedure for labeling living cells that have been metabolically or genetically engineered to incorporate alkyne groups.
Caption: Workflow for live-cell labeling with picolyl azide probes.
Materials:
-
Live cells incorporating alkyne-modified biomolecules
-
Picolyl azide fluorescent probe (e.g., AZDye 488 Picolyl Azide, CF® Dye Picolyl Azide)[4][11]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Phosphate-buffered saline (PBS) or other appropriate cell culture medium
Procedure:
-
Cell Preparation: Culture cells under conditions that allow for the incorporation of the alkyne-modified substrate.
-
Reagent Preparation (prepare fresh):
-
Prepare a stock solution of the picolyl azide-fluorophore in DMSO.
-
Prepare aqueous stock solutions of CuSO₄, the copper ligand, and the reducing agent.
-
-
Labeling Cocktail Preparation:
-
In an appropriate volume of cell culture medium or buffer, dilute the stock solutions to the desired final concentrations (refer to Table 2).
-
Important: Add the reagents in the following order: 1) Picolyl azide-fluorophore, 2) CuSO₄, 3) Copper ligand, and finally, 4) the reducing agent. Mix gently after each addition. The reducing agent should be added immediately before applying the cocktail to the cells.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the freshly prepared labeling cocktail to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the specific biomolecule being labeled.
-
-
Washing:
-
Remove the labeling cocktail and wash the cells 2-3 times with PBS or culture medium to remove unbound probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Labeling of Genetically Encoded Picolyl Azide-Containing Proteins
This protocol is for labeling proteins that have been engineered to contain a picolyl azide-functionalized non-canonical amino acid (ncAA), such as paz-lysine (PazK).[2][3][7]
Caption: Workflow for labeling genetically encoded picolyl azide proteins.
Materials:
-
Cells expressing the protein of interest with the incorporated picolyl azide ncAA
-
Alkyne-functionalized fluorescent probe
-
Reagents for CuAAC (CuSO₄, copper ligand, reducing agent) as described in Protocol 1
Procedure:
-
Cell Culture and ncAA Incorporation:
-
Transfect cells with the necessary plasmids for genetic code expansion to incorporate the picolyl azide ncAA.
-
Culture the cells in a medium supplemented with the picolyl azide ncAA (e.g., 0.25 mM PazK) for 24 hours to allow for protein expression and ncAA incorporation.[2]
-
-
Labeling:
-
Follow the labeling procedure outlined in Protocol 1 (steps 3-5), substituting the picolyl azide-fluorophore with an alkyne-fluorophore.
-
-
Analysis:
-
For live-cell imaging: Proceed with fluorescence microscopy as described in Protocol 1.
-
For in-gel fluorescence analysis:
-
Lyse the cells.
-
Perform the CuAAC reaction on the cell lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein using a gel imager.
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low fluorescence signal | Inefficient incorporation of the alkyne/picolyl azide. | Optimize metabolic labeling/transfection conditions. |
| Inactive labeling cocktail. | Prepare fresh solutions of all reagents, especially the reducing agent. | |
| Insufficient incubation time. | Increase the incubation time for the labeling reaction. | |
| High background fluorescence | Incomplete removal of the fluorescent probe. | Increase the number and duration of the washing steps. |
| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before labeling. Reduce the probe concentration. | |
| Cell death or morphological changes | Copper toxicity. | Reduce the concentration of CuSO₄. Ensure the copper ligand is in excess. Reduce the incubation time. |
Conclusion
Picolyl azide fluorescent probes offer a superior method for in vivo and live-cell imaging through chelation-assisted CuAAC. The significantly enhanced reaction kinetics and improved biocompatibility due to lower copper requirements make these probes powerful tools for a wide range of applications in cell biology and drug development. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize picolyl azide probes to visualize and study complex biological processes with high sensitivity and specificity.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 8. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BP Fluor 350 Picolyl Azide Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize copper concentration for the BP Fluor 350 picolyl azide (B81097) click reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of copper for the BP Fluor 350 picolyl azide click reaction?
A1: For reactions involving picolyl azides, which have a copper-chelating moiety, you can start with a lower copper concentration than traditional click reactions. A recommended starting point is a final copper(II) sulfate (B86663) (CuSO₄) concentration between 10 µM and 100 µM.[1][2][3] The picolyl azide structure helps to increase the effective copper concentration at the reaction site, often allowing for a reduction in the total amount of copper used.[1][4]
Q2: What is the role of a ligand in this reaction, and which one should I use?
A2: Ligands are crucial for stabilizing the Cu(I) oxidation state, which is the active catalyst in the click reaction. They also prevent copper precipitation and can accelerate the reaction rate.[5] For picolyl azide-based reactions, water-soluble ligands like THPTA (tris-(hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[1][6] These ligands are particularly effective in biological applications as they protect biomolecules from damage by reactive oxygen species (ROS) that can be generated by free copper ions.[1]
Q3: Why is a reducing agent necessary, and which one is recommended?
A3: The click reaction requires copper in the +1 oxidation state (Cu(I)). Since copper is typically added as copper(II) sulfate (CuSO₄), a reducing agent is needed to convert Cu(II) to the active Cu(I) form. Sodium ascorbate (B8700270) is the most commonly used and preferred reducing agent for this purpose.[2][7] It is important to prepare fresh solutions of sodium ascorbate for each experiment as it can readily oxidize.[8]
Q4: Can I perform the this compound click reaction without a copper catalyst?
A4: Yes, this compound can also react with strained cyclooctynes, such as DBCO, via a copper-free click chemistry reaction, also known as strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10] This approach is advantageous in living systems where the cytotoxicity of copper is a concern.
Q5: What are the advantages of using a picolyl azide like this compound?
A5: The key advantage of the picolyl azide is its internal copper-chelating group.[1][11] This feature increases the local concentration of the copper catalyst at the site of the reaction, leading to a significant increase in the reaction rate.[1] This allows for the use of lower overall copper concentrations, which in turn reduces copper-mediated toxicity and background fluorescence, making it ideal for live-cell imaging and other sensitive applications.[1][4][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst | The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent like sodium ascorbate is used.[8] Degassing your reaction buffer can also help to remove dissolved oxygen.[8] |
| Incorrect Reagent Stoichiometry | While a 1:1 ratio of azide to alkyne is the goal, using a slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.[5] | |
| Inappropriate Ligand or Ligand-to-Copper Ratio | Use a water-soluble ligand such as THPTA or BTTAA.[1][6] A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and accelerate the reaction.[2][7] | |
| Interfering Substances in the Buffer | Buffers containing primary amines, such as Tris, can chelate copper and inhibit the reaction.[2][8] It is advisable to use phosphate (B84403) or HEPES buffers.[2] If your sample contains reducing agents like DTT, they should be removed prior to the reaction.[8] | |
| High Background Signal | Non-specific Binding of the Fluorescent Probe | Decrease the concentration of the this compound probe. Increase the number and duration of washing steps after the reaction. Adding a blocking agent like BSA to your buffers can also help.[13] |
| Copper-Mediated Fluorescence | Ensure a sufficient excess of a copper-chelating ligand (e.g., 5-10 fold over CuSO₄) is used.[13] A final wash with a chelator like EDTA can help remove residual copper.[13] | |
| Impure Reagents | Use high-purity reagents and freshly prepared solutions, especially for sodium ascorbate.[8][13] |
Experimental Protocols
General Protocol for Optimizing Copper Concentration
This protocol provides a starting point for optimizing the copper concentration for the this compound click reaction with an alkyne-containing biomolecule.
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Alkyne-labeled Biomolecule: 1-10 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Copper(II) Sulfate (CuSO₄): 20 mM in water
-
Ligand (e.g., THPTA): 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, add the alkyne-labeled biomolecule to the desired final concentration in buffer.
-
Add the this compound to a final concentration of 50-100 µM.
-
Prepare a premix of CuSO₄ and ligand. To test a range of copper concentrations (e.g., 10 µM, 50 µM, 100 µM), prepare separate premixes. Maintain a 5:1 ligand-to-copper ratio.
-
For 10 µM final Cu: Add 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA to a separate tube.
-
For 50 µM final Cu: Add 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.
-
For 100 µM final Cu: Add 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA.
-
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.
-
Analyze the reaction efficiency by an appropriate method (e.g., fluorescence imaging, flow cytometry, SDS-PAGE).
Data Presentation: Recommended Component Concentrations
| Component | Stock Concentration | Typical Final Concentration Range | Key Considerations |
| This compound | 10 mM in DMSO | 25 - 100 µM | |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 10 - 100 µM[1][3] | Lower concentrations are often sufficient due to the picolyl azide. |
| Ligand (e.g., THPTA) | 50 mM in water | 50 - 500 µM | Maintain a 5:1 ratio with CuSO₄.[2][7] |
| Sodium Ascorbate | 100 mM in water | 1 - 5 mM | Always prepare fresh. |
Visualizations
Caption: Workflow for optimizing copper concentration in a this compound click reaction.
Caption: Troubleshooting logic for addressing low or no product yield in click reactions.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. benchchem.com [benchchem.com]
How to improve signal-to-noise with BP Fluor 350 picolyl azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BP Fluor 350 picolyl azide (B81097) and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 350 picolyl azide and how does it work?
This compound is a blue-fluorescent probe used for labeling and detecting alkyne-tagged biomolecules.[1][2] It participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," to form a stable triazole linkage.[1][3] A key feature of this molecule is the picolyl azide group, which acts as a copper-chelating motif.[4][5] This chelation increases the effective concentration of the copper catalyst at the reaction site, leading to a more efficient reaction.[5][6] This enhanced efficiency can result in up to a 40-fold increase in signal intensity compared to conventional azides.[4] It also allows for a significant reduction in the required copper catalyst concentration, which improves the biocompatibility of the labeling protocol.[4][6][7]
Q2: What are the spectral properties of this compound?
BP Fluor 350 is a blue-fluorescent dye with an excitation maximum at approximately 346 nm and an emission maximum at around 445 nm.[1][2] It is optimally excited by a 350 nm laser line.[2][4]
Q3: Can this compound be used in copper-free click chemistry?
Yes, in addition to the copper-catalyzed reaction, this compound can also react with strained cyclooctynes (e.g., DBCO) via a copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This is particularly advantageous for live-cell imaging where the cytotoxicity of copper is a concern.[8][9][10]
Q4: What are the main causes of high background fluorescence in my experiments?
High background fluorescence can stem from several factors:
-
Non-specific binding of the fluorescent probe: The azide probe may bind to cellular components or surfaces non-specifically.[11]
-
Copper-mediated fluorescence: The copper catalyst itself can sometimes contribute to background fluorescence.[11]
-
Cellular autofluorescence: Many cell types naturally fluoresce, which can interfere with the signal from the probe.[12]
-
Impure reagents: The purity of your azide and alkyne probes, as well as other reagents like sodium ascorbate (B8700270), can affect the background.[11]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are some steps to mitigate this issue:
-
Optimize Probe Concentration: Using an excessive concentration of this compound can lead to increased non-specific binding.[12] It is recommended to perform a titration experiment to determine the lowest effective concentration that provides a strong specific signal.[12]
-
Improve Washing Steps: Insufficient washing is a common cause of high background.[12] Increase the number and duration of washing steps after the click reaction to remove unbound probe.[11][12] Including a mild detergent like 0.1% Tween-20 or Triton X-100 in the wash buffer can also help.[12]
-
Use a Blocking Agent: Similar to immunofluorescence protocols, pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can help to reduce non-specific binding of the probe.[11]
-
Final Wash with a Copper Chelator: A final wash with a copper chelator such as EDTA can help to quench any non-specific fluorescence caused by the copper catalyst.[11]
Issue 2: Weak or No Signal
A weak or absent signal can be due to an inefficient click reaction or issues with the labeling process.
-
Ensure Freshness of Reagents: The reducing agent, typically sodium ascorbate, is prone to oxidation. Always use freshly prepared solutions for the best results.[11]
-
Optimize Copper Concentration: While picolyl azides allow for lower copper concentrations, a certain amount is still necessary for an efficient reaction.[4] You may need to optimize the copper concentration for your specific experimental setup.
-
Use a Copper Ligand: A copper(I)-stabilizing ligand, such as THPTA or BTTAA, is crucial for protecting the catalyst from oxidation and improving reaction efficiency.[11][13] An excess of the ligand over the copper sulfate (B86663) (e.g., 5-10 fold) is recommended.[11]
-
Check for Reaction Inhibitors: Ensure your buffers are free from components that can interfere with the click reaction, such as primary amines or high concentrations of urea.[11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | ~346 nm | [1][2] |
| Emission Maximum | ~445 nm | [1][2] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [1][2] |
| Recommended Probe Concentration | 0.5 - 10 µM (titration recommended) | [12] |
| Recommended Copper Concentration | Can be reduced ≥10-fold compared to conventional azides | [4][6][7] |
| Recommended Ligand:Copper Ratio | 5:1 to 10:1 | [11] |
Experimental Protocols
General Protocol for Cell Labeling with this compound
-
Metabolic Labeling: Incubate cells with an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or nucleoside) for a desired period to allow for incorporation into biomolecules.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12]
-
Wash the cells three times for 5 minutes each with PBS.[12]
-
(Optional) To reduce autofluorescence from aldehydes, you can incubate with 100 mM glycine (B1666218) in PBS for 15 minutes.[12]
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[14]
-
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, the components can be added in the following order:
-
PBS (to final volume)
-
This compound (e.g., to a final concentration of 1-5 µM)[12]
-
Copper(II) sulfate (e.g., to a final concentration of 50 µM)
-
Copper ligand (e.g., THPTA, to a final concentration of 250 µM)
-
Sodium ascorbate (from a fresh 100 mM stock, to a final concentration of 2.5 mM)
-
-
Click Reaction Incubation:
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times for 10-15 minutes each with PBS containing 0.1% Tween-20.[12]
-
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope with appropriate filters for the BP Fluor 350 fluorophore (Excitation/Emission: ~346/445 nm).
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Workflow.
Caption: Troubleshooting Workflow for Improving Signal-to-Noise Ratio.
References
- 1. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 2. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. 无铜点击化学 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting poor labeling efficiency with BP Fluor 350 picolyl azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BP Fluor 350 picolyl azide (B81097) for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 350 picolyl azide and how does it work?
A1: this compound is a blue-fluorescent dye probe designed for labeling molecules containing alkyne groups. It participates in a highly efficient and specific chemical reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] The key feature of this molecule is the "picolyl azide" functional group. The picolyl moiety is a chemical structure that chelates (binds to) copper ions.[3][4] This chelation increases the effective concentration of the copper(I) catalyst at the site of the reaction, which significantly enhances the speed and efficiency of the labeling process.[4] This allows for the use of much lower concentrations of copper catalyst, which is beneficial for the viability of live cells and the integrity of biomolecules.[4]
Q2: What are the main advantages of using a picolyl azide like this compound over a standard azide?
A2: The primary advantage is the significantly improved reaction efficiency, which allows for a substantial reduction in the required copper catalyst concentration, often by at least tenfold, without a loss of labeling efficiency.[4] This leads to:
-
Increased Biocompatibility: Lower copper concentrations minimize cellular toxicity and the generation of reactive oxygen species (ROS) that can damage biomolecules.[5][6][7]
-
Enhanced Sensitivity: The increased efficiency can lead to up to a 40-fold increase in signal intensity compared to conventional azides, which is particularly valuable for detecting low-abundance targets.[4]
-
Protection of Fluorescent Proteins: Reduced copper levels prevent the quenching of fluorescent proteins (like GFP) that might be co-imaged in your experiment.[3][7]
Q3: Can this compound be used for copper-free click chemistry?
A3: Yes, in addition to copper-catalyzed reactions with terminal alkynes, this compound can react with strained cyclooctynes (e.g., DBCO) via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][8][9] This is a valuable alternative when the presence of any copper is a concern for the experimental system.
Troubleshooting Guide: Poor Labeling Efficiency
This guide addresses potential reasons for low or no fluorescent signal when using this compound in a copper-catalyzed click reaction.
Problem: I am observing weak or no fluorescent signal after my labeling experiment.
Below are potential causes and step-by-step solutions to troubleshoot this issue.
Cause 1: Suboptimal Reaction Component Concentrations
The concentrations of the dye, copper catalyst, and reducing agent are critical for a successful reaction. While picolyl azides allow for lower copper concentrations, an optimal balance is still necessary.
Solution:
-
Verify Concentrations: Double-check the final concentrations of all reagents in your reaction mixture.
-
Optimize Concentrations: Systematically titrate the concentrations of the this compound, copper sulfate (B86663) (CuSO₄), and the reducing agent (e.g., sodium ascorbate). It is recommended to start with a concentration of 5 µM for the Alexa Fluor® PCA, and titrate this amount down in case of high background.[7]
Recommended Concentration Ranges for CuAAC Labeling
| Component | Recommended Starting Concentration | Optimization Range | Notes |
| This compound | 5 µM | 1 - 25 µM | Higher concentrations can lead to increased background. |
| Copper(II) Sulfate (CuSO₄) | 50 µM | 10 - 100 µM | Picolyl azides allow for lower concentrations than standard azides. |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 µM | 250 µM - 1 mM | Should be in excess of CuSO₄. Prepare fresh. |
| Copper Ligand (e.g., THPTA) | 250 µM | 50 µM - 500 µM | Recommended to stabilize the Cu(I) ion and improve efficiency. |
Cause 2: Inactive Copper Catalyst
The click reaction requires copper to be in the +1 oxidation state (Cu(I)).[6][10] If the copper is oxidized to Cu(II), the reaction will not proceed efficiently. This can be caused by the presence of oxygen in the reaction buffer.
Solution:
-
Fresh Reducing Agent: Always prepare a fresh stock solution of your reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction, as it can degrade in solution.
-
Degas Buffers: If problems persist, consider degassing your reaction buffers to remove dissolved oxygen.
-
Use a Copper Ligand: Employ a copper(I)-stabilizing ligand such as THPTA (tris(hydroxypropyltriazolylmethyl)amine) or a sulfonated bathophenanthroline (B157979) ligand.[5][10] These ligands protect the Cu(I) from oxidation and can improve reaction kinetics.
Cause 3: Issues with Labeled Biomolecule or Alkyne Tag
The problem may not be with the click reaction chemistry itself, but with the alkyne-tagged biomolecule.
Solution:
-
Verify Alkyne Incorporation: Use an independent method (e.g., mass spectrometry) to confirm that your biomolecule was successfully modified with the alkyne tag.
-
Check Accessibility of the Alkyne: The alkyne tag may be buried within the folded structure of your protein or in a cellular compartment that is inaccessible to the labeling reagents. Consider denaturing a small sample of your protein to see if labeling efficiency improves.
-
Molecule Precipitation: High levels of labeling can alter the properties of your molecule, potentially causing it to precipitate.[11] If you observe precipitation, try reducing the molar ratio of the labeling reagent to your molecule.[11]
Cause 4: Fluorescence Quenching
Even with successful labeling, the fluorescent signal can be weak due to quenching.
Solution:
-
Check Degree of Labeling (DOL): Over-labeling a molecule can lead to self-quenching, where adjacent dye molecules interact and suppress fluorescence.[11] If you suspect this, reduce the concentration of the this compound in your reaction.
-
Environmental Effects: The immediate chemical environment around the dye can quench its fluorescence.[11] For example, conjugation near aromatic amino acids can sometimes lead to quenching.[11] This is an inherent property of the labeled site and may be difficult to overcome without changing the position of the alkyne tag.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 9. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Minimizing cytotoxicity of BP Fluor 350 picolyl azide labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing cytotoxicity associated with BP Fluor 350 picolyl azide (B81097) labeling in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 350 picolyl azide and what is it used for?
A1: this compound is a blue-fluorescent probe used for labeling biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[1][2] It is designed to react with terminal alkynes that have been incorporated into biomolecules of interest.
Q2: What is the primary source of cytotoxicity in labeling experiments using this compound?
A2: The primary source of cytotoxicity in CuAAC labeling is the copper (I) catalyst required for the reaction.[3][4] Copper ions can generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death.
Q3: How does this compound help in reducing cytotoxicity?
A3: this compound has a built-in copper-chelating picolyl moiety.[5][6][7][8][9] This chelating group increases the effective concentration of the copper catalyst at the site of the reaction, allowing for a significant reduction in the overall copper concentration needed for efficient labeling.[5][7][8][9] Lowering the copper concentration is the most effective way to minimize its cytotoxic effects.[1][10]
Q4: Can the BP Fluor 350 dye itself be cytotoxic?
A4: While the major concern is copper-induced toxicity, high concentrations of any fluorescent dye can potentially have cytotoxic effects or alter the function of the labeled protein.[11][12][13][14] It is always recommended to use the lowest effective concentration of the fluorescent probe.
Q5: What are the recommended concentrations for this compound and the copper catalyst in live-cell labeling?
A5: The optimal concentrations should be determined empirically for each cell type and experimental setup. However, a good starting point is to use a this compound concentration in the low micromolar range (e.g., 1-10 µM). For the copper catalyst (e.g., CuSO₄), concentrations as low as 10-50 µM have been shown to be effective when using picolyl azides, especially in the presence of a copper-chelating ligand like THPTA or BTTAA.[1][2][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability | Copper catalyst concentration is too high. | Titrate the copper (CuSO₄) concentration down to the 10-50 µM range. The use of a copper-chelating ligand (e.g., THPTA, BTTAA) is highly recommended to further reduce the required copper concentration.[1][2][10] |
| This compound concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration of the fluorescent probe that provides sufficient signal. | |
| Prolonged incubation time with the labeling reagents. | Minimize the incubation time to the shortest duration necessary for adequate labeling. | |
| Low Labeling Signal | Insufficient copper catalyst. | If you have already minimized the copper concentration to reduce cytotoxicity, ensure you are using a copper-chelating ligand (THPTA, BTTAA) to enhance reaction efficiency at low copper levels.[1][10] |
| Low concentration of this compound. | Gradually increase the concentration of the fluorescent probe, while monitoring for any cytotoxic effects. | |
| Suboptimal reaction buffer. | Ensure the reaction buffer is free of components that can interfere with the click reaction (e.g., chelators like EDTA). | |
| High Background Fluorescence | Non-specific binding of the fluorescent probe. | Wash the cells thoroughly with an appropriate buffer (e.g., PBS) after the labeling step to remove unbound this compound.[15] |
| Autofluorescence of cells or medium. | Image cells in a medium with reduced autofluorescence. Include an unstained control to assess the level of background fluorescence. Cellular autofluorescence can be more pronounced in the blue channel, so careful optimization of imaging parameters is necessary.[3][16] | |
| Labeled Protein is Non-functional or Aggregates | The fluorescent dye is interfering with protein folding or function. | Reduce the degree of labeling by lowering the concentration of this compound or the reaction time. The properties of the attached dye can impact the behavior of the labeled protein.[11][13][14] |
| The labeling conditions are denaturing the protein. | Ensure the labeling reaction is performed under physiological conditions (pH, temperature) that are compatible with your protein of interest. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using Calcein-AM and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live and dead cells based on membrane integrity and esterase activity.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Multi-well plate (e.g., 96-well)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Labeling Reaction: Expose the cells to your experimental conditions, including a range of this compound and copper catalyst concentrations. Include positive (e.g., cells treated with a known cytotoxic agent like 70% ethanol (B145695) for 30 minutes) and negative (untreated cells) controls.
-
Preparation of Staining Solution: Prepare a fresh staining solution containing Calcein-AM and PI in PBS. A common starting concentration is 2 µM Calcein-AM and 4 µM PI.[17]
-
Staining: After the labeling reaction, gently wash the cells twice with PBS. Add the Calcein-AM/PI staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[17][18][19]
-
Imaging and Analysis:
-
Fluorescence Microscopy: Live cells will fluoresce green (Calcein) and dead cells will fluoresce red (PI). Capture images using appropriate filter sets (Calcein: Ex/Em ~495/515 nm; PI: Ex/Em ~535/617 nm).
-
Plate Reader: Measure the fluorescence intensity for each well at the respective wavelengths.
-
-
Data Interpretation: Quantify the percentage of live and dead cells for each condition. Compare the viability of cells treated with this compound to the untreated controls.
Quantitative Data Summary (Example)
| Treatment Group | [this compound] (µM) | [CuSO₄] (µM) | % Cell Viability (relative to control) |
| Control | 0 | 0 | 100% |
| Condition 1 | 5 | 100 | 75% |
| Condition 2 | 5 | 50 | 90% |
| Condition 3 | 5 | 20 | 98% |
| Condition 4 | 10 | 20 | 95% |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound labeling.
Caption: Simplified pathway of copper-induced cytotoxicity and mitigation by picolyl azide.
References
- 1. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 14. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. abpbio.com [abpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. ptglab.com [ptglab.com]
Technical Support Center: Preventing Precipitate Formation in Click Chemistry Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to precipitate formation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of precipitate formation in my CuAAC reaction?
Precipitate formation in CuAAC reactions can stem from several sources, often related to the copper catalyst or the solubility of reagents and products. The most common culprits include:
-
Copper(I) Salt Insolubility: The active catalyst is Cu(I), which can be generated from Cu(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate) or from Cu(I) salts (like CuI or CuBr).[1][2] Simple copper(I) salts are often insoluble in many common organic solvents.[3]
-
Catalyst Oxidation and Disproportionation: If not properly stabilized by ligands, the Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen or can disproportionate into Cu(0) and Cu(II).[3][4] This can lead to the formation of insoluble copper oxides or other copper species.
-
Poor Reagent or Product Solubility: One or more of your starting materials (azide or alkyne) or the resulting triazole product may have limited solubility in the chosen solvent system, causing it to precipitate out of the solution.[5] This is particularly common with hydrophobic molecules in aqueous systems.[6]
-
Copper-Acetylide Complex Formation: Terminal alkynes can react with copper(I) to form copper-acetylide complexes. These complexes can sometimes be insoluble and precipitate, especially if the azide (B81097) is added too slowly or if the reaction stalls.[4][7]
-
Incompatible Buffer Systems: Certain buffers, like phosphate (B84403) buffers, can form insoluble complexes with copper ions.[6][8] High concentrations of chloride ions (>0.2 M) can also compete for copper binding and interfere with the reaction.[6][8]
Q2: A precipitate formed immediately after I added the copper source. What happened?
Immediate precipitation upon adding the copper source often points to two main issues:
-
Insoluble Copper Salt: If you are using a Cu(I) salt like CuI, it may simply be insoluble in your chosen solvent.[3]
-
Incompatible Buffer: If you are working in a buffered aqueous solution, the buffer itself may be precipitating the copper. For example, copper-phosphate complexes are often insoluble.[6][8] Pre-mixing the copper source with a stabilizing ligand before adding it to a phosphate-based buffer can sometimes prevent this precipitation.[6][8]
Q3: How do ligands help prevent precipitation and which one should I use?
Ligands are crucial for maintaining a sufficient concentration of the active Cu(I) catalyst in solution and preventing its precipitation.[6][8] They work by forming a stable complex with the copper(I) ion, which:
-
Increases Solubility: The ligand-copper complex is often more soluble than the uncomplexed copper ion.
-
Prevents Oxidation: Ligands protect the Cu(I) from being oxidized to Cu(II) by atmospheric oxygen.[9]
-
Prevents Disproportionation: They stabilize the Cu(I) state, preventing it from disproportionating into Cu(0) and Cu(II).[4]
-
Accelerates the Reaction: By keeping the catalyst active and available, ligands can significantly increase the reaction rate.[4]
The choice of ligand depends heavily on the solvent system.
| Ligand | Recommended Solvent System | Key Characteristics |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Organic solvents (e.g., DMSO, DMF, THF) | Highly efficient at increasing reaction rates and stabilizing the catalyst.[1][4] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous solutions | Water-soluble ligand that allows the reaction to be run in water, making it biocompatible.[1][10] |
| BimPy₂ (Bis(2-(1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)ethyl)amine) | Aqueous or Organic (when immobilized) | Strong chelating agent that accelerates triazole formation.[11] |
Q4: Can my choice of solvent cause precipitation?
Absolutely. The solvent system is critical for ensuring all components—azide, alkyne, catalyst, and product—remain in solution.
-
For Hydrophobic Molecules: If your substrates are poorly soluble in water, consider using co-solvents like DMSO, DMF, t-BuOH, or acetonitrile (B52724).[8] A common mixture is t-BuOH/H₂O.[5]
-
For Bioconjugation: Reactions are typically performed in aqueous buffers. If substrates are insoluble, using a minimal amount of a water-miscible organic solvent (like DMSO, up to 10%) can help.[8]
-
Solvent-Catalyst Interaction: Some solvents can interact with the catalyst. For instance, acetonitrile can coordinate with copper(I) and stabilize it, but may also compete in the reaction.[7]
Q5: My product appears to be the precipitate. What should I do?
If the desired triazole product is insoluble in the reaction mixture, this can actually be advantageous for purification. You can isolate the product by simple filtration and then wash it with appropriate solvents to remove any remaining starting materials, catalyst, and byproducts.[5] To confirm it is the product, you can attempt to dissolve a small amount in various solvents to find a suitable one for analysis (e.g., NMR, LC-MS).
Troubleshooting Guide
Use this guide to diagnose and solve precipitation issues in your click chemistry reaction.
Problem: Precipitate Observed in Reaction
Follow this workflow to identify the cause and find a solution.
The Role of Ligands in Catalyst Stabilization
The primary role of a chelating ligand is to maintain the copper catalyst in its soluble and active Cu(I) state, preventing pathways that lead to insoluble species.
Experimental Protocols
Protocol 1: General CuAAC Reaction for Soluble Substrates (Aqueous)
This protocol is a starting point for bioconjugation or reactions with water-soluble components, incorporating a ligand to prevent precipitation.
1. Stock Solution Preparation:
-
Azide Reagent: 10 mM in water or DMSO.
-
Alkyne Reagent: 10 mM in water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[10]
-
THPTA Ligand: 100 mM in deionized water.[10]
-
Sodium Ascorbate (B8700270) (NaAsc): 100 mM in deionized water (prepare fresh).[8]
2. Catalyst Premix Preparation:
-
In a microcentrifuge tube, combine the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:5 copper to ligand to ensure the copper is fully complexed.[8] For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[8]
-
Vortex briefly and let it sit for 2-3 minutes.[1]
3. Reaction Assembly:
-
In a new tube, combine your alkyne-containing biomolecule and buffer to the desired starting volume.[6]
-
Add the azide reagent (typically 1.5 to 10 equivalents relative to the alkyne).
-
Add the pre-mixed [CuSO₄-THPTA] catalyst solution. The final copper concentration should be between 50 µM and 250 µM for maximal activity.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-10 times the copper concentration, e.g., 5 mM).[8]
4. Reaction and Purification:
-
Cap the tube to minimize oxygen exposure.[6]
-
Incubate at room temperature for 1-4 hours. Gentle agitation (e.g., on a rotator) can be beneficial.[6]
-
Purify the product using methods appropriate for your molecule, such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[5]
Protocol 2: Troubleshooting for Poorly Soluble Substrates
If precipitation occurs due to substrate insolubility, modify Protocol 1 as follows:
1. Adjust Solvent System:
-
Dissolve the poorly soluble substrate (azide or alkyne) in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or t-BuOH.[6][8]
-
When setting up the reaction, ensure the final concentration of the organic solvent is as low as possible (ideally <10-20%) to maintain compatibility with biomolecules if present.
2. Modify Reagent Addition Order:
-
Combine the azide and alkyne substrates in the chosen solvent system first and ensure they are fully dissolved.
-
Add the pre-mixed catalyst solution.
-
Finally, add the sodium ascorbate to initiate the reaction.
3. Consider Temperature:
-
If solubility is still an issue, gentle heating (e.g., 37-40 °C) may improve solubility and reaction rate. However, be cautious with temperature-sensitive biomolecules.
-
Conversely, if you suspect product degradation, lowering the reaction temperature may be necessary.[5]
By systematically addressing the potential causes of precipitation—catalyst stability, reagent solubility, and buffer compatibility—most issues can be effectively resolved, leading to higher yields and cleaner reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. confluore.com.cn [confluore.com.cn]
- 11. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 350 picolyl azide photostability and photobleaching issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability and potential photobleaching issues associated with BP Fluor 350 picolyl azide (B81097). This resource is intended for researchers, scientists, and drug development professionals utilizing this blue-emitting fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 350 picolyl azide and what are its spectral properties?
This compound is a blue-fluorescent probe that can be conjugated to molecules containing terminal alkynes or strained cyclooctynes through copper-catalyzed or copper-free click chemistry, respectively.[1][2] It is spectrally similar to Alexa Fluor® 350, CF® 350, and DyLight 350.[3]
Q2: How photostable is this compound?
Q3: What factors can influence the photobleaching of this compound?
Several factors can accelerate photobleaching, including:
-
High excitation power: The rate of photobleaching is directly related to the intensity of the excitation light.[7]
-
Prolonged exposure time: Continuous illumination increases the likelihood of photochemical damage.
-
Presence of molecular oxygen: Reactions between the excited fluorophore and molecular oxygen can lead to irreversible damage.[8]
-
Local chemical environment: The composition of the buffer or mounting medium can affect fluorophore stability.
Q4: I am observing rapid signal loss in my experiment. Is this due to photobleaching?
Rapid signal loss is a common indicator of photobleaching. This phenomenon occurs when the fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage.[8] To confirm if you are experiencing photobleaching, you can perform a photostability assessment as detailed in the protocols below.
Q5: How can I minimize photobleaching of this compound in my experiments?
To mitigate photobleaching, consider the following strategies:
-
Reduce excitation power: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. The use of neutral-density filters can help in this regard.[9]
-
Minimize exposure time: Limit the sample's exposure to the excitation light.[9] This can be achieved by using automated shutters, focusing on a region of interest before acquiring data from an adjacent area, or using shorter exposure times during image acquisition.
-
Use antifade reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer.[8] These reagents help to quench reactive oxygen species that contribute to photobleaching.
-
Image under deoxygenated conditions: While not always feasible for live-cell imaging, removing oxygen from the sample environment can significantly reduce photobleaching.[8]
Quantitative Data
The following table summarizes the key spectral and chemical properties of this compound and its equivalents.
| Property | Value | Source |
| Excitation Maximum | 346 nm | [2][3][4] |
| Emission Maximum | 445 nm | [2][3][4] |
| Molar Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [2][3][4] |
| Quantum Yield (Alexa Fluor 350) | 0.24 | [10] |
| Molecular Weight | 515.5 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2][3][4] |
Experimental Protocols
Protocol 1: Assessing Photostability of this compound
This protocol provides a general method to quantify the photostability of this compound in your specific experimental context.
Objective: To determine the rate of photobleaching by measuring the decay of fluorescence intensity over time.
Materials:
-
Sample labeled with this compound
-
Fluorescence microscope equipped with a suitable light source (e.g., 350 nm laser line) and detector
-
Image analysis software (e.g., ImageJ, FIJI)
Procedure:
-
Sample Preparation: Prepare your sample as you would for your actual experiment.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for BP Fluor 350 (Excitation: ~346 nm, Emission: ~445 nm).
-
Set the excitation intensity to a level that you would typically use for your experiments.
-
-
Image Acquisition:
-
Locate a region of interest on your sample.
-
Set up a time-lapse acquisition sequence.
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5, 20, or 30 seconds) until the fluorescence signal has significantly decreased.[11]
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Select a region of interest (ROI) that contains the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity against time.
-
From this plot, you can determine the half-life (t₁/₂) of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid signal decay during imaging | Photobleaching due to high excitation intensity or prolonged exposure. | Reduce laser/light source power. Use shorter exposure times. Incorporate an antifade reagent in the mounting medium. |
| Low initial signal intensity | Inefficient labeling or low abundance of the target molecule. | Optimize the click chemistry labeling protocol. Ensure the correct concentration of the dye and catalyst (if applicable). |
| High background fluorescence | Non-specific binding of the dye or autofluorescence from the sample. | Include additional washing steps after labeling. Use a blocking buffer. For cellular imaging, use a medium with reduced autofluorescence. |
| Inconsistent fluorescence between samples | Variations in labeling efficiency or imaging conditions. | Ensure consistent labeling protocols and reagent concentrations for all samples. Use the same microscope settings (laser power, exposure time, gain) for all acquisitions. |
Visual Guides
Below are diagrams illustrating the experimental workflow for assessing photostability and a conceptual representation of the factors influencing photobleaching.
Caption: Workflow for assessing fluorophore photostability.
Caption: Factors contributing to photobleaching and mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2644752-83-8 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. BP Fluor 350 Acid, 1095667-71-2 | BroadPharm [broadpharm.com]
- 5. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Effect of copper chelators on BP Fluor 350 picolyl azide performance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BP Fluor 350 Picolyl Azide (B81097) in copper-catalyzed click chemistry (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using BP Fluor 350 Picolyl Azide over a standard azide-functionalized fluorophore?
A1: The key advantage of this compound is its picolyl moiety, which contains a built-in copper-chelating motif.[1][2] This feature increases the effective concentration of the copper (I) catalyst at the site of the reaction, leading to a significant acceleration of the click reaction.[3][4] This enhanced reactivity allows for the use of lower copper concentrations, which improves the biocompatibility of the labeling protocol, a crucial factor when working with live cells or sensitive biological samples.[1][3][5]
Q2: Do I still need to use a copper chelating ligand like THPTA or BTTAA with this compound?
A2: While the internal chelating motif of the picolyl azide significantly enhances the reaction rate on its own, the addition of a water-soluble Cu(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathophenanthrolinedisulfonic acid (BTTAA) can have a synergistic effect, further boosting the reaction efficiency.[1][3] The combination of a picolyl azide and a ligand like THPTA often represents the fastest and most biocompatible conditions for CuAAC.[3] However, the picolyl azide's inherent reactivity is so strong that it can compensate for the absence of an external ligand, still outperforming conventional azides used with a ligand.[3][6]
Q3: Can I use this compound for copper-free click chemistry?
A3: Yes, this compound can also be used in copper-free click chemistry reactions with strained cyclooctynes (e.g., DBCO).[7] This strain-promoted alkyne-azide cycloaddition (SPAAC) does not require a copper catalyst.
Q4: What are the excitation and emission maxima for this compound?
A4: this compound is a blue-fluorescent probe. Its approximate excitation maximum is 346 nm, and its emission maximum is 445 nm.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | 1. Inefficient Click Reaction: Insufficient active Cu(I) catalyst, degraded reagents, or inappropriate reaction buffer. | 1. Optimize Copper Catalyst: Ensure fresh preparation of the copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate). Consider using a Cu(I)-stabilizing ligand like THPTA.[4][9] For sensitive applications, start with a final CuSO₄ concentration of 50-100 µM.[3][9] 2. Check Reagent Integrity: Alkyne- and azide-functionalized molecules can degrade. Verify their integrity. Prepare fresh stock solutions. 3. Buffer Composition: Avoid buffers containing components that can strongly chelate copper, such as Tris, imidazole, or high concentrations of citrate.[10] Phosphate-buffered saline (PBS) is generally a good starting point. |
| 2. Low Abundance of Target Molecule: The alkyne-labeled biomolecule is not present in sufficient quantities. | 1. Increase Labeling Efficiency: Optimize the metabolic labeling or enzymatic incorporation of the alkyne tag. 2. Enrich Target: If possible, enrich the target biomolecule before the click reaction. | |
| 3. Fluorescence Quenching: High concentrations of free copper ions can quench fluorescence.[2] | 1. Use a Chelating Ligand: Employ a ligand like THPTA to sequester free copper ions. 2. Optimize Copper Concentration: Titrate the copper concentration to find the lowest effective amount that provides a good signal without significant quenching. The use of picolyl azide allows for a tenfold reduction in copper concentration compared to conventional azides.[4] | |
| High Background Signal | 1. Non-specific Binding of the Probe: The fluorescent azide is binding to cellular components or surfaces non-specifically. | 1. Washing Steps: Include thorough washing steps after the click reaction to remove any unbound probe.[11] 2. Blocking: Use a blocking agent like Bovine Serum Albumin (BSA) in your reaction buffer (e.g., 0.5 mg/mL).[8] |
| 2. Precipitation of the Probe: The probe may be precipitating out of solution. | 1. Check Solubility: Ensure that the this compound is fully dissolved in an appropriate solvent (e.g., DMSO, DMF, or water) before adding it to the reaction mixture.[8] | |
| Cell Viability Issues (Live-Cell Labeling) | 1. Copper Toxicity: High concentrations of copper are toxic to cells.[12] | 1. Minimize Copper Concentration: Take advantage of the high reactivity of picolyl azide to use very low copper concentrations (e.g., 10-50 µM).[3][5] 2. Use a Biocompatible Ligand: Always include a protective, water-soluble ligand like THPTA to minimize copper-induced cellular damage.[1] 3. Minimize Incubation Time: The enhanced kinetics with picolyl azide allow for shorter reaction times, reducing the exposure of cells to potentially harmful reagents. |
Data Summary
The use of a picolyl azide in place of a standard benzyl (B1604629) azide dramatically increases the efficiency of the copper-catalyzed click reaction.
Table 1: Comparison of Reaction Yields for Picolyl Azide vs. Benzyl Azide
| Azide Type | Copper (CuSO₄) Concentration | Ligand (THPTA) | Reaction Time | Approximate Yield |
|---|---|---|---|---|
| Standard Benzyl Azide | 100 µM | Present | 30 min | Moderate |
| Picolyl Azide | 10 µM | Present | 5 min | Complete |
| Standard Benzyl Azide | 100 µM | Absent | 30 min | Low |
| Picolyl Azide | 10 µM | Absent | 30 min | High |
Data adapted from kinetic studies by Uttamapinant et al. (2012). "Yield" is a qualitative summary of the published reaction progress curves.[3]
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | In Vitro / Fixed Cells | Live Cells |
|---|---|---|
| Alkyne-labeled Biomolecule | 1-100 µM | Varies |
| This compound | 1-100 µM | 5-50 µM |
| Copper (II) Sulfate (CuSO₄) | 100 µM - 2 mM | 10-50 µM |
| THPTA (or other ligand) | 500 µM - 10 mM (5x excess to CuSO₄) | 50-250 µM (5x excess to CuSO₄) |
| Sodium Ascorbate (B8700270) | 1-5 mM | 100-500 µM |
These are starting recommendations and should be optimized for each specific application.[1][3][9]
Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified Biomolecules in Solution
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule: Prepare a 1-10 mM stock in a suitable buffer or water.
-
This compound: Prepare a 1-10 mM stock in DMSO or water.
-
Copper (II) Sulfate (CuSO₄): Prepare a 100 mM stock in deionized water.
-
THPTA: Prepare a 250 mM stock in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock in deionized water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in your reaction buffer (e.g., phosphate (B84403) buffer).
-
Prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 200 µL and a final CuSO₄ concentration of 2 mM, mix 4 µL of 100 mM CuSO₄ with 8 µL of 250 mM THPTA.[9]
-
Add the CuSO₄/THPTA premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using an appropriate method (e.g., size-exclusion chromatography, dialysis, or precipitation).
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. [publications-affiliated.scilifelab.se]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 350 Picolyl Azide vs. Standard Azide Probes in Bioconjugation
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of azide (B81097) probe for click chemistry is a critical determinant of experimental success. This guide provides an objective comparison of the performance of BP Fluor 350 picolyl azide against standard azide probes, supported by experimental data and detailed protocols.
The advent of click chemistry has revolutionized the way biomolecules are labeled and detected. At the heart of the most common click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the azide probe. While standard azide probes have been instrumental, advanced probes such as the this compound offer significant advantages in terms of reaction efficiency and biocompatibility. This guide will delve into the key differences, supported by scientific evidence, to inform your selection process.
Key Performance Differences
The primary distinction between a picolyl azide and a standard azide lies in the incorporation of a copper-chelating picolyl moiety in the former. This structural feature significantly enhances the efficiency of the CuAAC reaction. The picolyl group acts as a "copper-chelating motif" that effectively increases the local concentration of the Cu(I) catalyst at the site of the reaction, leading to a faster and more robust conjugation.[1][2][3][4][5][6] This translates to several tangible benefits in experimental settings.
One of the most significant advantages is the ability to achieve efficient labeling with a substantially lower concentration of the copper catalyst.[1][2][4][5][6] Research has shown that using picolyl azides allows for at least a tenfold reduction in the amount of copper required without compromising the labeling efficiency.[1][2][4][5][6] This is particularly crucial for live-cell imaging and in vivo studies, as high concentrations of copper can be toxic to cells.[5]
The enhanced reaction kinetics of picolyl azides also lead to a dramatic increase in signal intensity. Several studies have reported up to a 40-fold increase in fluorescence signal when using picolyl azide probes compared to their standard azide counterparts.[1][2][3][4][5][6] This heightened sensitivity is invaluable for the detection of low-abundance biomolecules.[1][2][4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for this compound and a standard BP Fluor 350 azide probe.
| Feature | This compound | Standard BP Fluor 350 Azide | Reference |
| Excitation Maximum | 346 nm | 346 nm | [7] |
| Emission Maximum | 445 nm | 445 nm | [7] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | 19,000 cm⁻¹M⁻¹ | [7] |
| Relative CuAAC Reaction Rate | Significantly Faster | Standard | [8][9] |
| Required Copper Concentration | ≥ 10-fold lower | Standard | [1][2][4][5][6] |
| Signal Intensity | Up to 40-fold higher | Standard | [1][2][3][4][5][6] |
| Biocompatibility | Improved due to lower copper | Standard | [1][2][4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your own research.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent probe.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Azide probe (this compound or standard azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Copper ligand (e.g., THPTA, BTTAA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare stock solutions of the azide probe, CuSO₄, reducing agent, and copper ligand in a suitable solvent (e.g., DMSO or water).
-
In a reaction tube, add the alkyne-modified biomolecule.
-
To the tube, add the copper ligand, followed by the azide probe.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the reducing agent.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
The labeled biomolecule can then be purified using standard methods such as size-exclusion chromatography or dialysis.
Protocol 2: Live-Cell Labeling with Picolyl Azide Probes
This protocol is adapted from established methods for labeling alkyne-modified biomolecules on the surface of living cells.[8]
Materials:
-
Cells with surface-expressed alkyne-modified biomolecules
-
This compound
-
CuSO₄
-
Copper ligand (e.g., BTTAA)
-
Cell culture medium
Procedure:
-
Culture cells expressing the alkyne-modified target to the desired confluency.
-
Prepare a fresh labeling solution containing the this compound, CuSO₄, and BTTAA in cell culture medium. For picolyl azides, a final CuSO₄ concentration of 10-50 µM is often sufficient.[8]
-
Wash the cells gently with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 5-20 minutes at 37°C.
-
Wash the cells three times with fresh culture medium to remove unreacted reagents.
-
The cells are now ready for imaging by fluorescence microscopy.
Visualizing the Advantage: Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathway and a typical experimental workflow.
References
- 1. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring dynamic glycosylation in vivo using supersensitive click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BP Fluor 350 Azide vs. Alexa Fluor 350 Azide for Fluorescent Labeling
For researchers in life sciences and drug development, the selection of fluorescent probes for labeling biomolecules is a critical step that influences experimental outcomes. Among the array of available fluorophores, blue-fluorescent dyes are valuable tools for multiplexing experiments. This guide provides a detailed comparison of two prominent blue-fluorescent azide (B81097) probes: BP Fluor 350 azide and Alexa Fluor 350 azide. Both are primarily utilized in click chemistry for the targeted labeling of alkyne-modified biomolecules.
Spectroscopic and Physicochemical Properties
BP Fluor 350 is marketed as a direct equivalent to Alexa Fluor 350, and their core spectral properties are identical.[1][2][3] Both dyes exhibit excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively, making them suitable for detection with standard DAPI filter sets.
| Property | BP Fluor 350 Azide | Alexa Fluor 350 Azide | Reference |
| Excitation Maximum | 346 nm | 346 nm | [4][5] |
| Emission Maximum | 445 nm | 442 nm | [4][5] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | 19,000 cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield | Not specified | ~0.24 | [6] |
| Molecular Weight | 437.47 g/mol | 410.4 g/mol (succinimidyl ester) | [4][7] |
| Solubility | Water, DMSO, DMF | Water | [4][8] |
Note: The molecular weight for Alexa Fluor 350 azide may vary depending on the specific salt form. The provided molecular weight for Alexa Fluor 350 is for the succinimidyl ester form.[7] The quantum yield for BP Fluor 350 azide is not explicitly stated by the manufacturer, but given its positioning as an Alexa Fluor 350 equivalent, it is expected to be comparable.
Performance Characteristics
Both BP Fluor 350 azide and Alexa Fluor 350 azide are designed for covalent labeling of alkyne-containing molecules via click chemistry. This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems.
Photostability and pH Sensitivity: Alexa Fluor 350 is described as having moderate photostability.[9] While direct comparative studies on the photostability of BP Fluor 350 azide versus Alexa Fluor 350 azide are not readily available in the reviewed literature, the Alexa Fluor family of dyes is generally known for its enhanced photostability and pH-insensitivity over a wide range (typically pH 4-10).[10][11] As an equivalent, BP Fluor 350 is also claimed to be moderately photostable.[1][4]
Click Chemistry Reactivity: Both probes are available with an azide functional group, enabling them to participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to ligate the azide to a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with the azide. The absence of a cytotoxic copper catalyst makes this method particularly suitable for live-cell imaging.[12][13][14]
While no direct kinetic comparisons between BP Fluor 350 azide and Alexa Fluor 350 azide in these reactions were found, their identical core structures suggest that their reactivity in click chemistry should be very similar.
Experimental Protocols
The following are generalized protocols for labeling biomolecules using fluorescent azides via CuAAC and SPAAC. These protocols should be optimized for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from established methods for labeling biomolecules in solution.[15][16][17]
Materials:
-
Alkyne-modified biomolecule
-
BP Fluor 350 azide or Alexa Fluor 350 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the azide probe
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in PBS.
-
Prepare a 10 mM stock solution of BP Fluor 350 azide or Alexa Fluor 350 azide in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (final concentration typically 10-100 µM) and the fluorescent azide (typically 1.5-5 equivalents relative to the biomolecule).
-
Add the copper-ligand solution. First, mix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and add this to the reaction mixture to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove unreacted dye and catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is a general guideline for labeling biomolecules using copper-free click chemistry, suitable for live-cell applications.[12][13][18]
Materials:
-
Azide-modified biomolecule (e.g., metabolically labeled cells)
-
BP Fluor 350 DBCO or Alexa Fluor 350 DBCO (or other strained alkyne derivative)
-
Cell culture medium or appropriate buffer (e.g., PBS)
Procedure:
-
If labeling live cells, ensure the cells have been metabolically labeled with an azide-containing precursor.
-
Prepare a stock solution of the strained alkyne-fluorophore conjugate (e.g., DBCO derivative) in a biocompatible solvent like DMSO.
-
For cellular labeling, dilute the strained alkyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-50 µM).
-
Remove the medium from the cells and add the labeling medium containing the strained alkyne-fluorophore.
-
Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash the cells three times with fresh medium or PBS to remove unreacted probe.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Conclusion
Both BP Fluor 350 azide and Alexa Fluor 350 azide are excellent choices for the fluorescent labeling of biomolecules through click chemistry. Based on the available data, their spectral properties are identical, and they are expected to exhibit very similar performance in terms of reactivity, photostability, and pH sensitivity. The primary distinguishing factor for researchers may be the cost and availability from their preferred vendors. For applications requiring a well-characterized and extensively cited fluorophore, Alexa Fluor 350 azide remains a benchmark. However, BP Fluor 350 azide presents a viable and potentially more cost-effective alternative with equivalent performance characteristics. The choice between these two dyes will likely depend on budgetary considerations and specific laboratory preferences, with both probes being highly capable tools for fluorescent labeling in a wide range of biological research and drug development applications.
References
- 1. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 2. APDye 350 Azide | Alexa Fluor® 350 Azide equivalent | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 5. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 6. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. Alexa Fluor 350 | C16H14N2O9S | CID 15512551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Alexa Fluor 350 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
- 18. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BP Fluor 350 and Other Common Blue Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and flow cytometry, the selection of appropriate fluorophores is critical for successful multiplexing experiments. This guide provides a detailed comparison of BP Fluor 350 with other commonly used blue fluorescent dyes, focusing on their spectral properties to help mitigate spectral overlap and ensure data accuracy.
Spectral Properties of BP Fluor 350 and Alternatives
BP Fluor 350 is a blue-emitting fluorescent dye that is spectrally similar to Alexa Fluor 350.[1][2] It has an excitation maximum at approximately 346 nm and an emission maximum around 445 nm.[3] This makes it suitable for use with excitation sources that emit in the mid-300 nm range, such as a xenon-arc lamp or a UV laser.[4] The following table summarizes the key spectral characteristics of BP Fluor 350 and other common blue fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| BP Fluor 350 | ~346[3] | ~445[3] |
| Alexa Fluor 350 | 343 - 346[5][6] | 441 - 442[5][6] |
| DAPI (bound to dsDNA) | 358 - 359[][8] | 461[][9] |
| Hoechst 33342 (bound to dsDNA) | 350 - 352[10][11] | 454 - 461[10][11] |
| AMCA (Aminomethylcoumarin Acetate) | 346 - 350[12][13] | 434 - 450[12][13] |
Understanding Spectral Overlap
In multicolor fluorescence experiments, spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another.[14] This can lead to bleed-through or crosstalk, where the signal from one fluorophore is incorrectly detected in the channel of another, potentially leading to false-positive results and inaccurate colocalization analysis.[15]
Given the spectral properties listed above, there is a significant potential for overlap between BP Fluor 350 and other blue fluorophores, as well as with green-emitting fluorophores. For instance, the emission of BP Fluor 350 (peak at ~445 nm) can overlap with the detection of fluorophores like DAPI (emission peak at 461 nm) and Hoechst 33342 (emission peak at 454-461 nm).[][10][11] While BP Fluor 350's emission is slightly shorter than that of AMCA, reducing its spectral overlap with fluorescein, careful selection of filters and the use of compensation or spectral unmixing are crucial when using these dyes in combination.[3][15]
Experimental Protocol for Assessing Spectral Overlap
A fundamental method to evaluate spectral overlap involves preparing single-stained control samples for each fluorophore used in the experiment. These controls are then analyzed using the same settings as the multiplex experiment to measure the amount of bleed-through into other channels.
Methodology:
-
Prepare Single-Stained Samples: For each fluorophore in your panel, prepare a sample stained with only that fluorophore.
-
Acquire Images/Data: Using a fluorescence microscope or flow cytometer, acquire data from each single-stained sample using all the filter sets or detector channels intended for the multicolor experiment.
-
Measure Bleed-through: Analyze the data to quantify the signal from the single fluorophore that is detected in the "wrong" channels.
-
Apply Compensation/Spectral Unmixing: Use the data from the single-stained controls to calculate and apply a compensation matrix or perform spectral unmixing. This process mathematically corrects for the spectral overlap, subtracting the unwanted signal from each channel.[14]
Visualization of Spectral Overlap
The following diagram illustrates the concept of spectral overlap between two hypothetical fluorophores.
Caption: Conceptual diagram of spectral overlap between two fluorophores.
This guide provides a foundational understanding of the spectral properties of BP Fluor 350 in relation to other common blue fluorophores. For successful multicolor imaging, it is imperative to consider the potential for spectral overlap and to employ appropriate experimental controls and data analysis techniques.
References
- 1. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. BP Fluor 350 Acid, 1095667-71-2 | BroadPharm [broadpharm.com]
- 4. Alexa Fluor 350 | Benchchem [benchchem.com]
- 5. Spectrum [Alexa Fluor 350] | AAT Bioquest [aatbio.com]
- 6. Alexa Fluor 350/Alexa Fluor 350 FluoroFinder [app.fluorofinder.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. DAPI - Wikipedia [en.wikipedia.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 12. Spectrum [AMCA] | AAT Bioquest [aatbio.com]
- 13. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 15. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
A Researcher's Guide to Enhanced Labeling Efficiency with BP Fluor 350 Picolyl Azide
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the efficiency and biocompatibility of fluorescent labeling are paramount. This guide provides a quantitative comparison of BP Fluor 350 picolyl azide (B81097) with alternative fluorescent azides, highlighting its superior performance in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The key advantage of picolyl azides lies in their integrated copper-chelating motif, which significantly accelerates the reaction kinetics, allowing for a substantial reduction in the required copper catalyst concentration and leading to enhanced signal intensity and improved cell viability in live-cell imaging.
Comparative Analysis of Labeling Efficiency
The inclusion of a picolyl moiety in the azide structure dramatically enhances the efficiency of the CuAAC reaction. This is attributed to the ability of the picolyl group to chelate and deliver the Cu(I) catalyst to the alkyne, thereby increasing the effective local concentration of the catalyst at the reaction site. This "chelation-assisted" mechanism leads to faster reaction rates, even at significantly lower and more biocompatible copper concentrations.
Experimental data from studies on picolyl azides demonstrate a significant improvement in labeling efficiency compared to standard non-chelating azides. For instance, the use of a picolyl azide has been shown to increase the specific protein signal by as much as 25-fold in live-cell labeling experiments.[1] Furthermore, for metabolic labeling applications, picolyl azides can improve the signal-to-noise ratio by 1.8 to 2.7-fold.[1] Some suppliers report up to a 40-fold increase in signal intensity when using picolyl azides compared to conventional azides.[2][3] This enhanced efficiency allows for a tenfold reduction in the concentration of the copper catalyst without compromising labeling efficacy, which is a significant advantage for experiments involving sensitive biological systems.[2]
| Feature | BP Fluor 350 Picolyl Azide | Standard Fluorescent Azides (e.g., Alexa Fluor 350 Azide, CF 350 Azide) |
| Chemistry | Picolyl Azide (Copper-chelating) | Standard Alkyl or Aryl Azide (Non-chelating) |
| Reaction Kinetics | Dramatically accelerated | Standard CuAAC kinetics |
| Required Copper Concentration | Significantly lower (e.g., 10-50 µM for live cells)[1][4] | Higher (typically requires >100 µM for efficient labeling)[1] |
| Signal Intensity | Up to 40-fold increase reported[2][3] | Standard signal intensity |
| Signal-to-Noise Ratio | 1.8 to 2.7-fold improvement in metabolic labeling[1] | Baseline |
| Biocompatibility | High, due to lower copper toxicity | Lower, potential for cytotoxicity at higher copper concentrations |
Experimental Protocols
Below are detailed protocols for a typical copper-catalyzed click chemistry reaction for labeling live cells and cell lysates with a fluorescent picolyl azide like this compound.
Live Cell Labeling Protocol
This protocol is adapted from established methods for labeling cell surface proteins.[5]
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Metabolic Labeling (if applicable): If labeling metabolically incorporated alkynes, incubate cells with the alkyne-modified substrate (e.g., an amino acid or sugar analog) for the desired period.
-
Preparation of Labeling Cocktail:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM), a copper-chelating ligand such as THPTA or BTTAA (e.g., 250 mM), and sodium ascorbate (B8700270) (e.g., 100 mM).
-
Prepare a stock solution of this compound (e.g., 5 mM in DMSO).
-
For a final labeling volume of 500 µL, mix the components in the following order to the cell culture medium:
-
5 µM this compound
-
50 µM CuSO₄
-
250 µM THPTA (or BTTAA)
-
2.5 mM sodium ascorbate (add immediately before adding to cells)
-
-
-
Labeling Reaction: Aspirate the culture medium from the cells and add the labeling cocktail. Incubate for 5-10 minutes at room temperature, protected from light.
-
Washing and Imaging:
-
Aspirate the labeling cocktail and wash the cells three times with PBS.
-
If desired, counterstain with a nuclear stain (e.g., Hoechst 33342).
-
Fix the cells with 4% formaldehyde (B43269) for 10 minutes (optional, if immediate imaging is not possible).
-
Image the cells using a fluorescence microscope with appropriate filters for the BP Fluor 350 dye (Excitation/Emission: ~346/445 nm).
-
Cell Lysate Labeling Protocol
This protocol provides a general procedure for labeling alkyne-modified proteins in a cell lysate.
-
Lysate Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Preparation of Click Reaction Cocktail:
-
In a microfuge tube, combine the following for a 100 µL final reaction volume:
-
Cell lysate (containing 20-50 µg of protein)
-
This compound to a final concentration of 25-50 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 50 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.
-
Protein Precipitation (Optional): To remove unreacted dye, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, and wash the pellet with cold methanol.
-
Analysis: Resuspend the protein pellet in an appropriate buffer (e.g., SDS-PAGE loading buffer) and analyze by gel electrophoresis followed by in-gel fluorescence scanning or western blotting.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Comparison of Standard vs. Chelation-Assisted CuAAC.
Caption: Experimental Workflow for Picolyl Azide Labeling.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Labeling Specificity with BP Fluor 350 Picolyl Azide
For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the specificity and efficiency of fluorescent probes are paramount. This guide provides an objective comparison of BP Fluor 350 picolyl azide's performance against other common fluorescent azide (B81097) alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a blue-fluorescent probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. A key feature of this molecule is the incorporation of a picolyl moiety, which acts as a copper-chelating group. This structural element significantly enhances the efficiency of the click reaction by increasing the effective concentration of the Cu(I) catalyst at the site of the reaction. This leads to several notable advantages, including increased signal intensity, the ability to use lower and more biocompatible copper concentrations, and reduced background fluorescence.[1][2]
Comparative Performance Analysis
The primary advantage of this compound lies in the enhanced kinetics of the CuAAC reaction. This translates to a higher signal-to-noise ratio and greater labeling specificity, particularly when compared to conventional fluorescent azides that lack a copper-chelating group.
Quantitative Data Summary
While direct head-to-head published studies quantitatively comparing this compound with all its spectral counterparts are limited, the well-documented advantages of picolyl azides allow for a clear performance expectation. The inclusion of the picolyl group has been reported to increase signal intensity by up to 40-fold compared to conventional azides and allows for at least a tenfold reduction in the required copper catalyst concentration.[1][2]
| Feature | This compound | Standard Fluorescent Azides (e.g., Alexa Fluor 350 Azide, CF 350 Azide) |
| Chemistry | Copper-chelating picolyl azide | Standard alkyl or aryl azide |
| Reaction Kinetics | Significantly accelerated CuAAC | Standard CuAAC kinetics |
| Required Copper Concentration | Low (e.g., 10-50 µM) | Higher (e.g., 100-1000 µM) |
| Signal Intensity | High to Very High | Moderate to High |
| Signal-to-Noise Ratio | High | Moderate |
| Biocompatibility | High (due to lower copper toxicity) | Moderate to Low (potential for copper-induced cytotoxicity) |
| Spectrally Similar Dyes | Alexa Fluor® 350, CF® 350, DyLight 350, AMCA[2] | Not Applicable |
Experimental Protocols
To validate the labeling specificity and performance of this compound in your own experimental setup, the following protocols are provided.
Experimental Workflow: Comparative Labeling of Alkyne-Modified Biomolecules
This workflow outlines the steps for a direct comparison of this compound with a standard fluorescent azide.
Caption: A generalized workflow for comparing the labeling efficiency of this compound with a standard fluorescent azide.
Detailed Protocol for In-Cell Labeling Comparison
This protocol provides a starting point for comparing this compound with a standard fluorescent azide (e.g., Alexa Fluor 350 azide). Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Alkyne-modified biomolecule of interest (e.g., incorporated into cells via metabolic labeling)
-
This compound
-
Standard fluorescent azide (spectrally similar, e.g., Alexa Fluor 350 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (optional, for standard azide) (e.g., THPTA)
-
Cell fixation and permeabilization buffers
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Fluorescence microscope with appropriate filter sets for the 350 nm excitation range.
Procedure:
-
Cell Preparation: Culture and treat your cells to incorporate the alkyne-modified biomolecule.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a protocol optimized for your cell type and target molecule.
-
Click Reaction Cocktail Preparation: Prepare two separate click reaction cocktails immediately before use.
-
Cocktail 1 (this compound):
-
This compound (e.g., 5 µM)
-
CuSO₄ (e.g., 50 µM)
-
Sodium Ascorbate (e.g., 500 µM) in PBS
-
-
Cocktail 2 (Standard Fluorescent Azide):
-
Standard Fluorescent Azide (e.g., 5 µM)
-
CuSO₄ (e.g., 500 µM)
-
Sodium Ascorbate (e.g., 5 mM) in PBS
-
(Optional) THPTA (e.g., 2.5 mM)
-
-
-
Labeling:
-
Divide the prepared cells into two groups.
-
Incubate one group with Cocktail 1 and the other with Cocktail 2 for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with wash buffer to remove unreacted reagents.
-
-
Imaging and Analysis:
-
Mount the samples and acquire images using a fluorescence microscope. Ensure that the imaging settings (e.g., exposure time, gain) are identical for both sets of samples.
-
Quantify the mean fluorescence intensity of the labeled structures and the background fluorescence. Calculate the signal-to-noise ratio for each condition.
-
Signaling Pathways and Logical Relationships
The enhanced performance of this compound is a direct result of its chemical structure facilitating the CuAAC reaction.
Caption: A diagram illustrating the logical relationship between the picolyl azide structure and its enhanced performance in CuAAC reactions compared to standard azides.
Conclusion
The incorporation of a picolyl azide moiety in BP Fluor 350 provides a significant advantage for researchers performing copper-catalyzed click chemistry. The enhanced reaction kinetics lead to brighter signals and allow for the use of lower, more cell-friendly copper concentrations. This makes this compound a superior choice for demanding applications, including the detection of low-abundance targets and live-cell imaging. The provided protocols offer a framework for validating these performance benefits within your specific research context.
References
A Head-to-Head Comparison: Enhancing Click Chemistry Experiments with BP Fluor 350 Picolyl Azide and Appropriate Negative Controls
In the realm of bioorthogonal chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," stands as a powerful tool for labeling and visualizing biomolecules. For researchers, scientists, and drug development professionals, achieving high signal-to-noise ratios is paramount for generating robust and reliable data. BP Fluor 350 picolyl azide (B81097) is a fluorescent probe designed to enhance the efficiency and biocompatibility of CuAAC reactions. This guide provides a comprehensive comparison of BP Fluor 350 picolyl azide with standard azide probes and details the critical role of negative controls in these experiments.
The Picolyl Azide Advantage: Superior Signal and Biocompatibility
The key to the enhanced performance of this compound lies in the picolyl moiety, which acts as a copper-chelating agent.[1] This chelation increases the effective concentration of the copper(I) catalyst at the site of the reaction, leading to a significant acceleration of the click reaction.[1] This enhanced reaction kinetic translates to several experimental advantages over standard alkyl azides.
Published studies have demonstrated a substantial increase in signal intensity when using picolyl azides. For instance, in live-cell labeling experiments, the use of a picolyl azide resulted in up to a 25-fold increase in specific protein signal compared to a conventional non-chelating azide.[2] Furthermore, the signal-to-noise ratio was improved by an average of 1.8 to 2.7-fold in the detection of metabolically labeled RNAs and proteins.[2] This amplification effect, with a reported 3.0 to 12.7-fold increase in fixed cells, is particularly beneficial for the detection of low-abundance targets.[3]
A significant benefit of the accelerated reaction is the ability to use lower concentrations of the copper catalyst, which is known to be toxic to cells.[1] By employing a picolyl azide, researchers can reduce the copper concentration by at least ten-fold without compromising labeling efficiency, thereby significantly improving the biocompatibility of the experiment.[1]
Performance Comparison: Picolyl Azide vs. Standard Azide
The following table summarizes the key performance differences between this compound and a corresponding standard azide based on published experimental data.
| Feature | This compound | BP Fluor 350 Azide (Standard) |
| Signal Intensity | Up to 40-fold increase compared to conventional azides.[1][4] | Standard fluorescence signal. |
| Signal-to-Noise Ratio | 1.8 to 2.7-fold improvement in fixed cells.[2] | Baseline signal-to-noise ratio. |
| Required Copper Concentration | At least 10-fold lower concentration achievable.[1] | Standard recommended concentrations. |
| Biocompatibility | Significantly improved due to lower copper requirement.[1] | Potential for cytotoxicity at higher copper concentrations. |
| Reaction Speed | Faster reaction kinetics.[2] | Slower reaction kinetics. |
The Indispensable Role of Negative Controls
To ensure the specificity of the fluorescent signal and to rule out artifacts, the inclusion of appropriate negative controls is non-negotiable in click chemistry experiments. High, non-specific fluorescence can arise from various sources, including the non-specific binding of the fluorescent probe or copper-mediated fluorescence.
Here are essential negative controls to include in your experimental design:
-
No Alkyne Control: This is the most critical negative control. A sample that has not been treated with the alkyne-containing substrate but is subjected to the same click reaction conditions should exhibit minimal to no fluorescence.[5] Any signal detected in this control points to non-specific binding of the azide probe or other background issues.
-
No Copper Catalyst Control: Performing the click reaction in the absence of the copper catalyst will demonstrate that the observed signal is indeed a result of the copper-catalyzed cycloaddition.
-
Unlabeled Cell/Lysate Control: For cell-based assays, a population of cells that has not been metabolically labeled with the alkyne-containing molecule should be processed in parallel.[6] This control helps to identify any inherent autofluorescence or non-specific probe binding to cellular components.
-
No Azide Probe Control: A sample containing the alkyne-labeled biomolecule but without the addition of the fluorescent azide probe will control for any autofluorescence from the sample itself.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are example protocols for in-gel fluorescence analysis and cell labeling using this compound, incorporating the necessary negative controls.
In-Gel Fluorescence Analysis of Alkyne-Labeled Proteins
This protocol is adapted from established methods for visualizing proteins labeled with an alkyne-containing metabolic reporter.[7]
1. Sample Preparation:
- Culture cells and metabolically label with an alkyne-containing amino acid or other reporter.
- Prepare a parallel control culture that does not receive the alkyne reporter (Negative Control 1).
- Lyse cells in an appropriate buffer containing protease inhibitors.
- Determine protein concentration for each lysate.
2. Click Reaction:
- For each sample and negative control, take an equal amount of protein lysate (e.g., 50 µg).
- Prepare a master mix for the click reaction. For a 50 µL reaction, the final concentrations should be:
- 100 µM this compound
- 1 mM CuSO₄
- 1 mM TCEP (tris(2-carboxyethyl)phosphine) or 5 mM sodium ascorbate (B8700270) (freshly prepared)
- 100 µM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (bathocuproine disulfonate)
- Add the master mix to each protein lysate.
- Set up a "No Copper" control by omitting CuSO₄ from the master mix for one of the labeled samples (Negative Control 2).
- Incubate reactions for 1 hour at room temperature, protected from light.
3. SDS-PAGE and Fluorescence Imaging:
- Add 4x SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.
- Load samples onto a polyacrylamide gel.
- After electrophoresis, visualize the fluorescence directly in the gel using a gel imager with an appropriate excitation source (e.g., UV transilluminator for BP Fluor 350) and emission filter.
- Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile.
Cell Surface Labeling and Imaging
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to contain an alkyne group.
1. Metabolic Labeling:
- Plate cells on coverslips or in imaging dishes.
- Incubate cells with a peracetylated alkyne-modified sugar (e.g., Ac₄ManNAl) for 24-48 hours.
- Include a set of cells that are not treated with the alkyne sugar (Negative Control 1).
2. Click Reaction on Live or Fixed Cells:
- Wash cells gently with PBS.
- (Optional) Fix cells with 4% paraformaldehyde for 15 minutes, followed by washing. Permeabilize with 0.1% Triton X-100 if intracellular targets are to be labeled.
- Prepare the click reaction cocktail in a biocompatible buffer (e.g., PBS with 1% BSA). Final concentrations:
- 5-20 µM this compound
- 50 µM CuSO₄
- 250 µM THPTA or BTTAA
- 2.5 mM Sodium Ascorbate (freshly prepared)
- Incubate cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
- Include a "No Copper" control for a set of labeled cells (Negative Control 2).
3. Imaging:
- Wash cells three times with PBS.
- (Optional) Counterstain nuclei with a DNA stain (e.g., DAPI).
- Mount coverslips or image dishes directly using an appropriate mounting medium.
- Visualize fluorescence using a microscope equipped with a DAPI filter set (or similar for 350 nm excitation).
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the importance of controls, the following diagrams are provided.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of BP Fluor 350 and DyLight 350
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of a robust fluorescent dye is paramount. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a critical performance metric that directly influences the quality and reliability of experimental data. This guide provides a comparative overview of the photostability of two commercially available blue-emitting fluorescent dyes: BP Fluor 350 and DyLight 350.
Overview of BP Fluor 350 and DyLight 350
BP Fluor 350 is a blue-fluorescent dye often marketed as an equivalent to Alexa Fluor 350.[1] It is described as being moderately photostable and is suitable for applications such as imaging and flow cytometry.[1][2]
DyLight 350 is another blue-emitting fluorescent dye that is promoted for its high fluorescence intensity and high photostability.[3][4] It is spectrally similar to Alexa Fluor 350 and is used in a variety of applications, including fluorescence microscopy and flow cytometry.[5]
Quantitative Data Summary
| Property | BP Fluor 350 | DyLight 350 |
| Stated Photostability | Moderately photostable[1][2] | High photostability[3][4] |
| Excitation Maximum (λex) | ~346 nm[2] | 353 nm[3][5] |
| Emission Maximum (λem) | ~445 nm[2] | 432 nm[3][5] |
| Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹[2] | 15,000 cm⁻¹M⁻¹[3][5] |
| Proxy Fluorophore | Alexa Fluor 350[1] | N/A |
Photostability Comparison
While direct quantitative data is lacking, a qualitative comparison can be drawn from manufacturer claims and data available for proxy fluorophores.
-
BP Fluor 350 , described as "moderately photostable," is often presented as an equivalent to Alexa Fluor 350.[1] Data for Alexa Fluor 350 indicates that it is also considered to have moderate photostability.[6] In one microscopy experiment, the fluorescence intensity of Alexa Fluor 350 was observed to decline rapidly after two minutes of continuous illumination, with almost complete signal loss by the six-minute mark.[7] This suggests that for experiments requiring prolonged or intense light exposure, BP Fluor 350 may be susceptible to significant photobleaching.
-
DyLight 350 is marketed as having "high photostability."[3] Some sources claim that the DyLight series of dyes, in general, exhibits higher photostability than the Alexa Fluor series in many applications.[4] This would suggest that DyLight 350 may offer superior performance in imaging experiments where photobleaching is a concern.
Experimental Protocol for Photostability Comparison
To enable a direct and quantitative comparison of the photostability of BP Fluor 350 and DyLight 350, the following experimental protocol can be employed. This protocol is designed to measure the rate of photobleaching under controlled conditions.
Objective: To quantify and compare the photobleaching rates of BP Fluor 350 and DyLight 350 conjugated to a specific antibody.
Materials:
-
Antibody of interest conjugated to BP Fluor 350
-
Antibody of interest conjugated to DyLight 350
-
Microscope slides and coverslips
-
Mounting medium
-
Fluorescence microscope (confocal or widefield) equipped with a suitable light source (e.g., 350 nm laser line or a broad-spectrum lamp with a DAPI/Alexa Fluor 350 filter set) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare immunolabeled cell or tissue samples using the BP Fluor 350 and DyLight 350 conjugated antibodies according to a standard immunofluorescence protocol.
-
Ensure that the labeling concentrations and incubation times are identical for both dyes.
-
Mount the samples using a non-hardening mounting medium.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Use the same objective lens (e.g., 60x oil immersion) for all measurements.
-
Set the excitation wavelength to be optimal for both dyes (e.g., 350 nm).
-
Adjust the excitation intensity to a level that provides a good initial signal without causing immediate bleaching. It is critical to use the exact same excitation intensity for both dyes.
-
Set the camera parameters (exposure time, gain) to be identical for all acquisitions.
-
-
Photobleaching Experiment:
-
Locate a region of interest (ROI) on the sample with clear and representative staining.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the ROI with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 15-30 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
Repeat the process for multiple ROIs and for both the BP Fluor 350 and DyLight 350 samples.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each dye.
-
Visualizations
Caption: Experimental workflow for comparative photostability analysis.
Caption: Key factors influencing the photostability of a fluorescent dye.
References
- 1. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 350 Acid, 1095667-71-2 | BroadPharm [broadpharm.com]
- 3. stressmarq.com [stressmarq.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor 350 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photobleaching [evidentscientific.com]
A Comparative Guide to Blue-Violet Fluorescent Picolyl Azides for Click Chemistry
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for labeling and detecting biomolecules is a critical step that influences experimental sensitivity and accuracy. This guide provides a detailed comparison of BP Fluor 350 picolyl azide (B81097) with other commercially available alternatives in the blue-violet spectrum, focusing on their brightness and quantum yield. The inclusion of detailed experimental protocols and a visual workflow aims to support informed decision-making in experimental design.
Performance Comparison of Blue-Violet Fluorescent Picolyl Azides
The efficiency of a fluorescent probe is fundamentally determined by its brightness, a product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient represents the molecule's ability to absorb light at a specific wavelength, while the quantum yield defines the efficiency of converting absorbed light into emitted fluorescence. A higher brightness value indicates a stronger fluorescent signal, which is crucial for the detection of low-abundance targets.
Below is a quantitative comparison of BP Fluor 350 picolyl azide and its spectral counterparts.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~346 | ~445 | 19,000 | 0.24 | 4,560 |
| AMCA Picolyl Azide | ~348 | ~435 | 17,400 | 0.91 | 15,834 |
| DyLight 350 Picolyl Azide | ~353 | ~432 | 15,000 | Not Published | - |
| CF350 Picolyl Azide | ~347 | ~448 | 18,000 | Not Published | - |
Note: BP Fluor 350 is spectrally equivalent to Alexa Fluor 350. The quantum yield of Alexa Fluor 350 is used for the brightness calculation.
In-Depth Look at the Alternatives
This compound , being spectrally equivalent to Alexa Fluor 350, offers a reliable and well-characterized option for fluorescent labeling. Its quantum yield of 0.24 provides a solid performance for many applications.
AMCA (Aminomethylcoumarin Acetate) Picolyl Azide stands out with an exceptionally high quantum yield of 0.91, resulting in the highest calculated brightness among the compared probes for which data is available. This makes it a superior choice for experiments requiring maximal signal intensity.
DyLight 350 Picolyl Azide is presented as a bright and photostable alternative. While its specific quantum yield is not readily published, its extinction coefficient is comparable to the other dyes in this class.
CF350 Picolyl Azide is another alternative with a high extinction coefficient. Although its quantum yield is not specified, it is marketed as a bright dye, suggesting a good fluorescence efficiency.
Experimental Protocols
The determination of fluorescence quantum yield is a key experiment for characterizing and comparing fluorescent probes. The most common and accessible method is the relative quantum yield measurement, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a test sample (e.g., this compound) relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test sample (e.g., this compound)
-
Quantum yield standard (e.g., quinine sulfate)
-
Appropriate spectroscopic grade solvent (e.g., ethanol (B145695) or water)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilutions of both the test sample and the standard in the same solvent.
-
The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard (e.g., 350 nm for quinine sulfate).
-
Record the fluorescence emission spectrum for each solution of the standard and the test sample. Ensure the entire emission band is recorded.
-
It is crucial to keep the experimental conditions (e.g., excitation/emission slit widths, detector voltage) identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.
-
The slope of the resulting straight line is the gradient (Grad).
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term becomes 1).
-
-
Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflow for determining relative fluorescence quantum yield and the general mechanism of picolyl azide-alkyne cycloaddition.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Copper-catalyzed click chemistry reaction with picolyl azide.
A Comparative Guide to Fluorescent Probes for Copper-Minimized Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the labeling and visualization of biomolecules in living systems. By eliminating the cytotoxic copper catalyst, these reactions enable the study of dynamic biological processes with minimal perturbation.[1][2] Central to this technology is the selection of fluorescent probes that are both highly reactive and possess optimal photophysical properties. This guide provides an objective comparison of commonly used fluorescent probes for copper-minimized click chemistry, supported by experimental data, to aid researchers in selecting the most suitable probe for their specific application.
Performance Comparison of Fluorescent Probes
The ideal fluorescent probe for copper-minimized click chemistry should exhibit a combination of high reaction kinetics, brightness, and photostability. The reactivity is primarily determined by the structure of the cyclooctyne (B158145), while the photophysical properties are dictated by the conjugated fluorophore.
Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for labeling dynamic processes or when dealing with low concentrations of target molecules. The table below compares the second-order rate constants of various cyclooctyne scaffolds with benzyl (B1604629) azide (B81097), a common model azide.
| Cyclooctyne Scaffold | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [3] |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | [3] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [3] |
| Difluorinated cyclooctyne (DIFO) | Not explicitly found for benzyl azide, but demonstrates high reactivity in biological systems | [2] |
| Biarylazacyclooctynone (BARAC) | Exceptionally high, but specific value not found in searches | [4] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.
From the available data, DBCO derivatives generally exhibit the fastest reaction kinetics among the commonly used scaffolds, making them a preferred choice for applications where speed is critical.[3]
Photophysical Properties
The brightness of a fluorescent probe is a product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).[5][6] The choice of fluorophore conjugated to the cyclooctyne determines these properties. The following table summarizes the photophysical properties of common fluorophores used in SPAAC probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Quantum Yield (Φ) | Brightness (ε × Φ) | Reference(s) |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | [7] |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 | [8] |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | 62,997 | [9] |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | [7][8] |
| Cyanine3 (Cy3) | 550 | 570 | 150,000 | 0.15 | 22,500 | [8] |
| Cyanine5 (Cy5) | 649 | 670 | 250,000 | 0.28 | 70,000 | [8] |
| BODIPY-FL | 503 | 512 | 80,000 | 0.97 | 77,600 | [10] |
| Brilliant Violet 421 | 405 | 421 | 2,500,000 | 0.69 | 1,725,000 | [5] |
Note: Photophysical properties can be influenced by conjugation to the cyclooctyne and the local environment.
Alexa Fluor dyes are known for their high photostability and brightness across the spectrum.[9][11] Brilliant Violet dyes offer exceptional brightness, making them suitable for detecting low-abundance targets.[5] BODIPY dyes are small and bright, which can be advantageous in minimizing perturbation to the labeled biomolecule.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application of fluorescent probes for copper-minimized click chemistry.
Protocol 1: Live Cell Labeling and Fluorescence Microscopy
This protocol describes the labeling of cell surface glycans with a fluorescently-labeled cyclooctyne probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Fluorescently-labeled cyclooctyne probe (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with 25-50 µM Ac₄ManNAz for 48-72 hours to introduce azide groups onto cell surface glycans. Include a control group of cells cultured without Ac₄ManNAz.
-
Probe Preparation: Prepare a stock solution of the fluorescently-labeled cyclooctyne probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 1-10 µM).
-
Labeling: Wash the cells twice with warm PBS. Incubate the cells with the diluted fluorescent probe solution for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove unbound probe.
-
Imaging: Add fresh cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images of both the labeled and control cells to assess the specificity of the labeling.[12][13]
Protocol 2: In Vitro Protein Labeling and SDS-PAGE Analysis
This protocol details the labeling of an azide-modified protein with a fluorescent cyclooctyne probe in vitro and subsequent analysis by SDS-PAGE.
Materials:
-
Purified azide-containing protein
-
Fluorescently-labeled cyclooctyne probe (e.g., BCN-Cy5)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
LDS sample buffer (4x)
-
Reducing agent (e.g., DTT, 10x)
-
Precast SDS-PAGE gel
-
SDS-PAGE running buffer
-
Fluorescent gel scanner
-
Coomassie blue stain
Procedure:
-
Labeling Reaction: In a microcentrifuge tube, combine the purified azide-containing protein (final concentration 1-10 µM) and the fluorescently-labeled cyclooctyne probe (2-5 fold molar excess over the protein) in the reaction buffer. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Sample Preparation for SDS-PAGE: To a 20 µL aliquot of the labeling reaction, add 7.5 µL of 4x LDS sample buffer and 3 µL of 10x reducing agent. Vortex briefly and incubate at 70°C for 10 minutes.
-
SDS-PAGE: Load the prepared samples onto a precast SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled protein directly in the gel using a fluorescent gel scanner with the appropriate excitation and emission settings for the fluorophore.
-
Total Protein Staining: After fluorescence scanning, stain the gel with Coomassie blue to visualize all protein bands and confirm equal loading.[4][14][15]
Visualizations
To further clarify the concepts and workflows described, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 7. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for BP Fluor 350 Picolyl Azide
For researchers, scientists, and drug development professionals utilizing BP Fluor 350 picolyl azide (B81097), adherence to strict safety and disposal protocols is paramount due to the inherent risks associated with organic azide compounds. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this fluorescent dye, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and are considered acutely toxic.[1] Therefore, all handling of BP Fluor 350 picolyl azide should be conducted within a chemical fume hood, utilizing appropriate personal protective equipment (PPE).[2][3]
Key Safety Data:
| Hazard Category | Precautionary Measures |
| Explosive Hazard | Avoid heat, shock, friction, and light.[4][5] Do not use metal spatulas or allow contact with heavy metals, as this can form highly sensitive metal azides.[2][6] Steer clear of halogenated solvents (e.g., dichloromethane, chloroform) to prevent the formation of explosive di- and tri-azidomethane.[5][6] |
| Toxicity | The azide functional group has a toxicity comparable to cyanide.[5][6] Avoid inhalation, ingestion, and skin contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1] |
| Personal Protective Equipment (PPE) | Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., Silver Shield under nitrile gloves for high toxicity).[1][2] For procedures with a risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Storage | Store in a cool, dark, and well-ventilated area, away from incompatible materials such as acids, metals, and oxidizing agents.[4][5] |
Disposal Plan: Deactivation of the Azide Moiety
Direct disposal of organic azides is strongly discouraged.[4] The recommended procedure is to first deactivate the energetic azide group by converting it to a stable amine through a Staudinger reaction.[4][7] This process significantly reduces the associated hazards.
Experimental Protocol: Staudinger Reaction for Quenching this compound
This protocol outlines the conversion of the azide to an amine using triphenylphosphine (B44618).
Materials:
-
This compound solution (in a suitable solvent like THF or diethyl ether)
-
Triphenylphosphine (PPh₃)
-
Water (H₂O)
-
Appropriate reaction vessel (e.g., round-bottom flask with a stir bar)
-
Ice bath
-
Stir plate
Procedure:
-
Preparation: In a chemical fume hood, place the solution containing the residual this compound into a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.
-
Addition of Triphenylphosphine: While stirring, slowly add a solution of triphenylphosphine (approximately 1.1 to 1.5 equivalents relative to the azide) to the cooled azide solution.
-
Reaction: Vigorous evolution of nitrogen gas (N₂) should be observed, indicating the reduction of the azide.[8] Continue stirring the reaction mixture until the gas evolution ceases. To ensure the reaction is complete, allow the mixture to warm to room temperature and stir for an additional hour.[8]
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.[7][9][10]
-
Waste Collection: The resulting solution, now containing the significantly less hazardous amine derivative, should be collected as hazardous waste.
Final Disposal Steps
-
Waste Segregation: All waste containing the quenched this compound, including the reaction mixture and any contaminated solvents, should be collected in a clearly labeled hazardous waste container.[3][4] This waste stream should be kept separate from other chemical waste.[4]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, must be collected in a designated hazardous waste bag.[5]
-
Glassware Decontamination: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.
-
Institutional Guidelines: Follow your institution's specific procedures for the final pickup and disposal of hazardous chemical waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. Staudinger Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. Staudinger Reaction | NROChemistry [nrochemistry.com]
Essential Safety and Logistical Information for Handling BP Fluor 350 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational plans for the handling and disposal of BP Fluor 350 picolyl azide (B81097). Given the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this information is based on the general safety principles for organic azides and related fluorescent dye conjugates. A thorough risk assessment should be conducted by the user before commencing any work.
I. Personal Protective Equipment (PPE)
Due to the potential hazards associated with organic azides, including thermal and shock sensitivity, a stringent PPE protocol is mandatory.
Core PPE Requirements:
-
Hand Protection: Double-gloving is required. An inner layer of nitrile gloves should be worn with a second, outer layer of chemical-resistant gloves (e.g., butyl rubber). Inspect gloves before each use and dispose of them immediately if contaminated.
-
Eye Protection: Chemical splash goggles are mandatory at all times. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or exposure, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.
-
Respiratory Protection: All work with BP Fluor 350 picolyl azide, both in solid form and in solution, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
II. Hazard Assessment and Data
While specific quantitative data for this compound is not available, the following table summarizes key safety considerations for organic azides.
| Parameter | Hazard Information and Recommendations |
| Physical State | Solid |
| Solubility | Soluble in Water, DMSO, DMF[1] |
| Storage | Store at -20°C, desiccated, and protected from light. |
| Thermal Stability | Organic azides can be sensitive to heat, shock, and friction, leading to explosive decomposition. Avoid elevated temperatures unless specified in a validated protocol. |
| Chemical Incompatibility | - Acids: Reacts to form highly toxic and explosive hydrazoic acid.[2] - Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly explosive heavy metal azides. Avoid contact with metal spatulas and equipment.[2] - Halogenated Solvents (e.g., dichloromethane, chloroform): Can form explosive di- and tri-azidomethane.[2] - Strong Oxidizing and Reducing Agents: May react violently. |
| Toxicity | The azide functional group is toxic. While the overall toxicity of this compound is not established, it should be handled as a toxic substance. Avoid ingestion, inhalation, and skin contact. |
III. Operational Plan: Handling and Experimental Protocol
This section provides a step-by-step guide for the safe handling and use of this compound in a typical click chemistry reaction.
A. Preparation and Handling:
-
Work Area Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have spill cleanup materials readily available.
-
Remove all incompatible materials (acids, metals, halogenated solvents) from the work area.
-
-
Handling the Solid Compound:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Use non-metallic (e.g., plastic or ceramic) spatulas for transferring the solid.[3]
-
Weigh the desired amount of the compound in the fume hood.
-
-
Solution Preparation:
-
Dissolve the solid in an appropriate solvent (e.g., DMSO, DMF, or water) inside the fume hood.
-
Cap the container tightly and label it clearly.
-
B. Experimental Protocol: General Click Chemistry Reaction:
This is a general protocol and should be optimized for your specific application.
-
Reaction Setup:
-
In a reaction vessel within the fume hood, combine the alkyne-containing molecule with this compound in a suitable buffer or solvent.
-
If a copper catalyst is required, prepare the catalyst solution separately. A common catalyst system is copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. Picolyl azides are known to be effective with lower copper concentrations.[4][5]
-
Add the copper catalyst solution to the reaction mixture to initiate the click reaction.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at the optimized temperature and time, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture will contain the fluorescently labeled product and potentially unreacted azide.
-
IV. Disposal Plan
All waste containing this compound must be treated as hazardous. Azide-containing waste streams must be kept separate from other chemical waste.
A. Quenching Unreacted Azide:
Before disposal, it is best practice to quench any unreacted azide to a less hazardous form. A common method is the Staudinger reaction, which reduces the azide to an amine.
Quenching Protocol:
-
Cool the reaction mixture or waste solution containing the azide in an ice bath within a fume hood.
-
Slowly add a solution of triphenylphosphine (B44618) (approximately 1.1 equivalents per equivalent of azide) in a compatible solvent (e.g., THF).
-
Stir the mixture at 0°C. You may observe gas (N₂) evolution.
-
Once gas evolution ceases, allow the mixture to warm to room temperature and stir for at least one hour to ensure the reaction is complete.
-
The resulting solution containing the iminophosphorane (which can be hydrolyzed to an amine) is now ready for disposal.
B. Waste Disposal:
-
Waste Segregation:
-
Collect all quenched azide-containing waste, including contaminated consumables (gloves, bench paper, pipette tips), in a clearly labeled, dedicated hazardous waste container.
-
Crucially, do not mix azide waste with acidic or metallic waste. [2]
-
-
Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
-
V. Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Incompatible materials and conditions for organic azides.
References
- 1. reddit.com [reddit.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
